Mdmb-chmica
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h8-9,12-13,15-16,20H,5-7,10-11,14H2,1-4H3,(H,24,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKCVHWIDFUBO-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009993 | |
| Record name | MDMB-CHMICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-95-0 | |
| Record name | MDMB-CHMICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-CHMICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6JI7EA6EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Identity of a Potent Synthetic Cannabinoid
The full chemical name for the synthetic cannabinoid commonly known as MDMB-CHMICA is methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate [1][2]. This compound is also systematically named methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl] amino]-3,3-dimethylbutanoate[3]. It belongs to the indole-based class of synthetic cannabinoids and is recognized for its high potency as an agonist of the CB₁ receptor[4].
It is important to distinguish this compound from a structurally similar compound, MDMB-CHMINACA, which is an indazole-based synthetic cannabinoid. The IUPAC name for MDMB-CHMINACA is Methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanoate[5]. The core of this compound is an indole (B1671886) structure, whereas MDMB-CHMINACA possesses an indazole core, leading to different chemical and pharmacological properties.
This compound has been identified in designer drug products and is often sold online under various names, which can lead to confusion. Initially, it was marketed under the name "MMB-CHMINACA"[4]. The abbreviation this compound is derived from its chemical structure: 'MDMB' for methyl-dimethylbutanoate, 'CHM' for cyclohexylmethyl, 'I' for indole, and 'CA' for carboxamide.
This substance is classified as a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse[2]. Researchers and drug development professionals require precise chemical identification to understand its pharmacological and toxicological profiles, develop analytical detection methods, and assess its impact on public health.
A comprehensive technical guide on this compound would delve into its synthesis, receptor binding affinities, metabolic pathways, and the detailed experimental protocols used to determine these characteristics. Such a guide would be invaluable for the scientific community in addressing the challenges posed by the continuous emergence of new psychoactive substances.
References
An In-depth Technical Guide to the Mechanism of Action of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent, indole-based synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant public health concerns.[1] This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. This guide is intended for professionals in research, forensic science, and drug development to facilitate a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: Cannabinoid Receptor Agonism
This compound primarily exerts its physiological and psychoactive effects by acting as a potent, full agonist of the cannabinoid receptor type 1 (CB1).[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, and its activation is responsible for the principal psychoactive effects of cannabinoids.[3] this compound has also been demonstrated to be an agonist at the cannabinoid receptor type 2 (CB2), which is primarily located in the peripheral nervous system and immune cells, though it shows some selectivity for the CB1 receptor.[4] The (S)-enantiomer is the form of this compound typically found in commercial samples and is responsible for its high potency.[1]
Pharmacological Data: Potency and Efficacy
The potency of this compound at the CB1 receptor is notably high, surpassing that of both Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and earlier synthetic cannabinoids like JWH-018.[4] In vitro studies have quantified its activity, demonstrating its high affinity and efficacy.
| Parameter | Value | Receptor | Comments | Reference |
| EC50 | 0.14 nM | Human CB1 | This value is approximately 8 times lower than that of JWH-018 (1.13 nM), indicating significantly higher potency. | [1] |
| Efficacy | 94% | Human CB1 | Demonstrates that this compound is a full agonist at the CB1 receptor. | [1] |
| Ki | 0.41 ± 0.141 nM | Human CB1 | Determined using a competitive radioligand binding assay with [³H]-CP-55,940. | [5] |
| Receptor Selectivity | CB1 > CB2 | - | This compound shows some selectivity for the CB1 receptor over the CB2 receptor. | [4] |
Signaling Pathways
As a CB1 receptor agonist, this compound initiates a cascade of intracellular events upon binding. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, activation of the Gi/o pathway can lead to the modulation of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.[3]
Materials:
-
Receptor Source: Membranes prepared from HEK293 or CHO cells stably expressing the human CB1 receptor, or brain tissue homogenates.[3]
-
Radioligand: A high-affinity CB1 receptor ligand, such as [³H]CP-55,940.[3][5]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Culture and harvest cells expressing the CB1 receptor. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand ([³H]CP-55,940), and serial dilutions of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[3][5]
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to activate the Gi/o-coupled CB1 receptor, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][6]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human CB1 receptor.[2]
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), to induce a measurable baseline of cAMP production.
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.[2]
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF, or BRET-based) for quantifying cAMP levels.[7]
Protocol:
-
Cell Culture: Seed the CB1-expressing cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add serial dilutions of this compound to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the plate for a specified period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[2]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound. The EC50 value, representing the concentration at which this compound produces 50% of its maximal inhibitory effect, is determined from the resulting dose-response curve.
Metabolism
The primary metabolic pathways for this compound involve mono-hydroxylations and the hydrolysis of the carboxylic ester function.[1] In vivo, a total of 31 metabolites have been identified.[1] The main biotransformations are the cleavage of the methyl ester and oxidation of the cyclohexylmethyl side chain.[6] Understanding the metabolism is crucial for developing analytical methods to detect its use in biological samples.
Conclusion
This compound is a highly potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor. Its mechanism of action involves the activation of Gi/o-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Its high potency, as demonstrated by low nanomolar EC50 and Ki values, contributes to its profound physiological and toxicological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel synthetic cannabinoids. A thorough understanding of its pharmacology is essential for the scientific, medical, and forensic communities to address the challenges posed by its emergence.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MDMB-CHMICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-CHMICA (methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist that has been associated with numerous cases of acute intoxication and fatalities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and understanding of this compound.
Introduction
This compound is an indole-3-carboxamide derivative that acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity and efficacy, particularly at the CB1 receptor, are believed to contribute to its profound psychoactive effects and significant toxicity.[2] This document serves as a technical resource for professionals engaged in the study of synthetic cannabinoids, providing essential data and methodologies for the characterization of this compound and related compounds.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological and toxicological profile of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | CB1 | 0.58 - 9.8 nM | Varies depending on the specific chloro-substitution on the indole (B1671886) core. |
| CB2 | - | Data not consistently reported, but generally shows selectivity for CB1.[3] | |
| Functional Activity (EC50) | CB1 | 0.14 nM[4] | Determined by cAMP accumulation assay, demonstrating high potency.[1] |
| CB2 | - | Agonist activity has been demonstrated, but specific EC50 values are not consistently reported.[3] | |
| Efficacy | CB1 | Full Agonist[1] | Activates the receptor to its maximal capacity. |
| CB2 | Agonist[3] | Activates the receptor. |
Table 2: In Vitro Metabolism
| Metabolic Pathway | Primary Metabolites | Notes |
| Ester Hydrolysis | Carboxylic acid metabolite | A major metabolic route.[2][5] |
| Oxidative Metabolism | Monohydroxylated metabolites (cyclohexylmethyl and tert-butyl moieties) | Another major pathway, primarily occurring on the cyclohexylmethyl group.[2] |
Table 3: Reported Concentrations in Clinical Intoxications
| Biological Matrix | Concentration Range | Notes |
| Antemortem Blood | 5.6 ng/mL[6] | Associated with a fatal intoxication case. |
| Postmortem Brain | 2.6 ng/g[6] | Demonstrates central nervous system penetration. |
| Serum | 0.6 - 1.25 ng/mL (LOD/LLOQ)[7] | Limit of detection and quantification in a study of intoxication cases. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
Human CB1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[3H]-CP-55,940 (radioligand)
-
This compound (test compound)
-
WIN 55,212-2 (unlabeled competitor for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]-CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM) and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [3H]-CP-55,940 and 50 µL of WIN 55,212-2 (at a final concentration of 10 µM).
-
Competition: 50 µL of [3H]-CP-55,940 and 50 µL of the corresponding this compound dilution.
-
-
Incubation: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay for CB1 Receptor Activity
This protocol measures the functional activity of this compound at the CB1 receptor by quantifying its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor
-
This compound (test compound)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells into a 384-well plate at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX (a phosphodiesterase inhibitor, e.g., 500 µM).
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 10 µL of forskolin solution (at a final concentration that stimulates submaximal cAMP production, e.g., 5 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines the procedure for identifying the phase I metabolites of this compound using pooled human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and this compound (e.g., 1 µM).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its metabolites.
-
Data Analysis: Identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Determine the rate of disappearance of the parent compound to assess metabolic stability.
Visualizations
Signaling Pathway
Caption: this compound activates the CB1 receptor, leading to G-protein signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity via radioligand assay.
Experimental Workflow: In Vitro Metabolism Assay
Caption: Workflow for identifying metabolites using human liver microsomes.
Conclusion
This compound is a highly potent synthetic cannabinoid with significant potential for harm. Its pharmacological profile is characterized by high affinity and full agonism at the CB1 receptor, leading to profound physiological and psychological effects. The metabolic pathways are primarily driven by ester hydrolysis and oxidation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and scientists working to understand the risks associated with this compound and to develop strategies for the detection and treatment of intoxications. Further research is necessary to fully elucidate the complex pharmacology and toxicology of this and other emerging synthetic cannabinoids.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the CB1 Receptor Binding Affinity of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cannabinoid receptor 1 (CB1) binding affinity of the synthetic cannabinoid MDMB-CHMICA. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Quantitative Binding Affinity and Potency Data
This compound is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor.[1][2] Its high affinity and efficacy are demonstrated by low nanomolar and subnanomolar binding affinity (Ki) and potency (EC50) values, indicating a strong interaction with the receptor. The quantitative data from various studies are summarized in the table below for comparative analysis.
| Parameter | Value | Compound Comparison | Reference |
| Binding Affinity (Ki) | ≈ 0.1 nM | Potent binding in the subnanomolar range. | |
| 0.95 nM | Surpasses the affinity of the reference agonist CP 55,940 (Ki = 1.65 nM). | ||
| 0.09 nM | Reported value, though it may pertain to the related compound MDMB-CHMINACA. | [3] | |
| 0.41 ± 0.141 nM | Determined in a comparable assay setup. | [4] | |
| Functional Potency (EC50) | 0.14 nM | Approximately 8 times more potent than JWH-018 (EC50 = 1.13 nM) and twofold more potent than AB-CHMINACA (0.27 nM). | [1][5] |
| 10 nM | Demonstrates greater potency than Δ9-THC (171 nM) and CP 55,940 (42 nM) for CB1 receptor-mediated GIRK channel activation. | [2] | |
| Efficacy | 94% | Acts as a highly potent full agonist of the CB1 receptor. | [1] |
Experimental Protocols
The determination of the CB1 receptor binding affinity and functional potency of this compound involves sophisticated in vitro assays. The following sections detail the generalized methodologies for the key experiments cited in the literature.
Radioligand Displacement Assay for CB1 Receptor Binding Affinity (Ki)
This assay determines the affinity of a compound (this compound) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
a) Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity CB1 receptor radioligand, commonly [3H]CP-55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 agonist (e.g., WIN 55,212-2 or unlabeled CP-55,940).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
b) Experimental Workflow:
Radioligand Displacement Assay Workflow
c) Detailed Procedure:
-
Membrane Preparation: Cell membranes expressing the CB1 receptor are thawed on ice and resuspended in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, reactions are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (EC50)
This assay measures the functional potency of an agonist like this compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi/o-coupled CB1 receptor.
a) Materials and Reagents:
-
Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
b) Experimental Workflow:
cAMP Accumulation Assay Workflow
c) Detailed Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency and then seeded into 96-well plates.
-
Treatment: The cell culture medium is replaced with a buffer, and the cells are treated with varying concentrations of this compound.
-
Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: The plate is incubated for a specific period (e.g., 30 minutes at 37°C) to allow for the modulation of cAMP levels by this compound.
-
Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in each well is quantified using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is determined using non-linear regression.
CB1 Receptor Signaling Pathway
This compound, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of various ion channels.
CB1 Receptor Signaling Pathway
Pathway Description:
-
Agonist Binding: this compound binds to and activates the CB1 receptor on the cell surface.
-
G-Protein Activation: The activated CB1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects of Gαi/o: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.
-
PKA Inhibition: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins.
-
Downstream Effects of Gβγ: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx. These effects on ion channels contribute to the overall inhibitory effect of CB1 receptor activation on neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
In vitro studies of "MDMB-chmica" potency
An in-depth analysis of the in vitro potency of the synthetic cannabinoid MDMB-CHMICA reveals its significant interaction with the human cannabinoid receptor type 1 (CB1). This technical guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, functional activity, and the methodologies used for these assessments.
Quantitative Potency of this compound
This compound is recognized as a highly potent synthetic cannabinoid.[1] Its potency is primarily attributed to its high affinity for the CB1 receptor, which is largely responsible for its psychoactive effects.[2] In vitro studies have consistently demonstrated that this compound is a potent full agonist at the CB1 receptor.[3][4]
Cannabinoid Receptor Binding Affinity
The binding affinity of a compound to a receptor is typically expressed by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. This compound exhibits a high affinity for the human CB1 (hCB₁) receptor, with reported Kᵢ values in the low nanomolar range.[2][5] This places it among the synthetic cannabinoids with the highest binding affinities.[1]
Structural modifications to the this compound molecule, such as chlorination at different positions on the indole (B1671886) core, can impact this binding affinity. For instance, chlorination at the 4 and 5 positions has been shown to reduce hCB₁ binding affinity, whereas chlorination at the 2, 6, and 7 positions results in a retained, and in some cases, even lower Kᵢ value, indicating a maintained or increased affinity.[2]
Table 1: Human Cannabinoid Receptor 1 (hCB₁) Binding Affinities of this compound and Its Analogs
| Compound | Receptor | Binding Affinity (Kᵢ) | Reference |
| This compound | hCB₁ | 0.41 ± 0.141 nM | [5] |
| 2-chloro-MDMB-CHMICA | hCB₁ | 0.58 nM (Lowest among tested chloro-isomers) | [2] |
| 4-chloro-MDMB-CHMICA | hCB₁ | 9.8 nM | [2] |
| 5-chloro-MDMB-CHMICA | hCB₁ | 8.3 nM | [2] |
| 6-chloro-MDMB-CHMICA | hCB₁ | 0.73 nM | [2] |
| 7-chloro-MDMB-CHMICA | hCB₁ | 0.81 nM | [2] |
| JWH-018 (Comparator) | hCB₁ | Kᵢ values consistent with previous publications | [5] |
| CP 55,940 (Comparator) | hCB₁ | Kᵢ values consistent with previous publications | [5] |
Cannabinoid Receptor Functional Activity
Functional assays measure the biological response following the binding of a compound to its receptor. For G-protein coupled receptors like CB1, this involves assessing the activation of downstream signaling pathways. This compound has been characterized as a potent, full agonist at the CB1 receptor based on cAMP accumulation assays.[3][4] This means it not only binds to the receptor but also activates it to its maximum capacity, leading to a strong biological response. Its in vitro potency has been reported to be approximately 10 times higher than that of the well-known synthetic cannabinoid JWH-018 in similar functional assays.[6]
While specific EC₅₀ (half-maximal effective concentration) values for this compound are not consistently detailed across publicly available literature, its characterization as a potent full agonist is well-established.[3][4] For context, structurally related potent agonists like MDMB-4en-PINACA show EC₅₀ values for CB1 receptor activation as low as 2.33 nM.[7][8]
Experimental Protocols
The determination of in vitro potency relies on standardized and validated experimental procedures. The primary methods used to characterize compounds like this compound are receptor binding assays and functional assays.[9]
Radioligand Binding Affinity Assay
This method is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.[5]
-
Principle : The assay operates on the principle of competition. A test compound (e.g., this compound) competes with a radiolabeled ligand (a molecule with known high affinity for the receptor, e.g., [³H]-WIN 55,212-2) for binding to the target receptor (e.g., hCB₁).[9][10]
-
Procedure :
-
Membrane Preparation : Membranes from cells expressing a high concentration of the hCB₁ receptor are prepared and incubated.
-
Competitive Binding : The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation : The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification : The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.[5][9]
-
-
Data Analysis : The data are used to generate a concentration-displacement curve. Non-linear regression analysis of this curve yields the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.[9]
cAMP Accumulation Assay
This functional assay is used to determine whether a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).[4]
-
Principle : The CB1 receptor is a Gᵢ/ₒ-coupled receptor. When activated by an agonist like this compound, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3]
-
Procedure :
-
Cell Culture : Cells engineered to express the hCB₁ receptor are cultured.
-
Stimulation : The cells are first treated with a substance like forskolin (B1673556) to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels to a measurable baseline.
-
Treatment : The stimulated cells are then treated with varying concentrations of the test compound (this compound).
-
Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis : A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound. The EC₅₀ value is determined from this curve, representing the concentration at which the compound produces 50% of its maximal effect.
CB1 Receptor Signaling Pathway
The high potency of this compound is a direct result of its efficient activation of the CB1 receptor signaling cascade. As a full agonist, it initiates a robust intracellular response upon binding.
References
- 1. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
MDMB-CHMICA: A Technical Guide on its History, Discovery, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) that emerged on the new psychoactive substances (NPS) market in the mid-2010s. Its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor have been linked to numerous cases of severe intoxication and fatalities, prompting its classification as a controlled substance in many jurisdictions. This technical guide provides a comprehensive overview of the history, discovery, synthesis, analytical characterization, pharmacology, and metabolism of this compound, intended for researchers, scientists, and drug development professionals.
History and Discovery
This compound was first formally identified in Europe in August 2014, following a seizure in Hungary.[1] Prior to this, there is no known mention of the compound in scientific or patent literature.[1] Its appearance marked the emergence of a new structural class of indole-3-carboxamide SCRAs. The substance was often misleadingly sold online as "MMB-CHMINACA".[2] The rapid proliferation of this compound across Europe and other regions was evidenced by a significant number of seizures, including a notable 40 kg seizure in Luxembourg in December 2014.[2] The (S)-enantiomer is the form predominantly found in seized materials, a fact attributed to the likely use of the readily available and inexpensive L-tert-leucinate as a precursor in its synthesis.[2] Due to its association with numerous adverse health events and fatalities, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, leading to a proposal to ban the substance across the European Union in August 2016.[1][2] Subsequently, this compound has been placed under national and international control in many countries.[2][3]
Chemical Synthesis and Characterization
This compound is an indole-based synthetic cannabinoid.[2] Its synthesis typically involves the coupling of a 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid intermediate with the methyl ester of L-tert-leucine.[1]
Synthesis Experimental Protocol
A general synthetic route is described in the literature, involving the N-alkylation of an indole (B1671886) derivative, followed by carboxylation and subsequent amidation with the amino acid ester.[4][5] The following is a representative protocol based on published methods for analogous compounds:
Step 1: N-Alkylation of Indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Stir the mixture at room temperature for a specified period to allow for the formation of the indole anion.
-
Add (bromomethyl)cyclohexane (B57075) to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(cyclohexylmethyl)-1H-indole-3-carbaldehyde.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the N-alkylated indole-3-carbaldehyde from the previous step in a suitable solvent mixture, such as acetone.[4]
-
Add an oxidizing agent, for example, potassium permanganate (B83412) (KMnO4), in portions while maintaining the reaction temperature.[4]
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove manganese dioxide and wash the filter cake with the solvent.
-
Acidify the filtrate with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid in an anhydrous aprotic solvent like DMF.
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (Hünig's base).[4]
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add L-tert-leucine methyl ester hydrochloride (TLME) to the reaction mixture.[4]
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Analytical Characterization
The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry.[4][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study its fragmentation pattern, which is useful for identification in complex matrices.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide and ester carbonyl groups.[1]
-
Ultraviolet-Visible (UV-VIS) Spectroscopy: The UV spectrum of this compound in methanol (B129727) typically shows absorption maxima at approximately 216 and 290 nm.[1]
Pharmacology
This compound is a highly potent full agonist of the CB1 receptor, which is primarily responsible for its psychoactive effects.[2][8] It also demonstrates agonist activity at the CB2 receptor, though with some selectivity for the CB1 receptor.[1]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound from various studies.
| Parameter | Receptor | Value | Notes | Reference(s) |
| EC50 | CB1 | 0.14 nM | Efficacy of 94% | [2] |
| Ki | hCB1 | 0.58 - 9.8 nM | Competitive radioligand binding assay | [9] |
| Potency vs. JWH-018 | CB1 | ~10 times more potent | Based on in vitro functional activity | [1] |
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a compound for the cannabinoid receptors by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 cells).
-
Radioligand (e.g., [3H]-CP-55,940).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known cannabinoid agonist, e.g., CP-55,940).
-
Assay buffer (e.g., 50 mM TRIS-HCl, 3 mM MgCl2, 0.1% BSA, pH 7.4).[9]
-
Scintillation fluid.
-
96-well plates, glass fiber filters, cell harvester, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation (typically 8 µg of protein per well), the radioligand (at a concentration near its Kd value, e.g., 2 nM), and either the assay buffer (for total binding), the non-specific binding control, or the test compound dilution.[9]
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value (equilibrium dissociation constant) from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the G-protein coupled CB1 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Materials:
-
Cells expressing the CB1 receptor (e.g., CHO or AtT20 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
cAMP assay kit (e.g., based on HTRF or ELISA).
-
-
Procedure:
-
Culture the cells in appropriate media and seed them into 96-well plates.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at the CB1 Receptor
Caption: this compound activates the CB1 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
Metabolism
The metabolism of this compound is extensive and primarily involves phase I reactions. In vivo and in vitro studies using human liver microsomes have identified numerous metabolites.[7][8] The main metabolic pathways are:
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to the corresponding carboxylic acid, which is a major metabolic route.[7]
-
Oxidative Metabolism: Monohydroxylation occurs at various positions, with the cyclohexylmethyl moiety being a primary site. Dihydroxylation also occurs.[7]
The identification of specific metabolites is crucial for forensic analysis to confirm the consumption of this compound, as the parent compound is often present at very low concentrations in biological samples.[10][11]
Conclusion
This compound is a potent synthetic cannabinoid with a well-documented history of emergence and harm. Its high affinity for the CB1 receptor underscores its significant psychoactive potential. This guide has provided a detailed overview of its discovery, synthesis, analytical characteristics, pharmacology, and metabolism, offering a valuable resource for the scientific and drug development communities. Further research into the nuanced pharmacology and toxicology of this compound and its metabolites is essential for a complete understanding of its effects and for the development of potential therapeutic interventions in cases of intoxication.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ecddrepository.org [ecddrepository.org]
- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the synthetic cannabinoid MDMB-CHMCZCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 11. mdpi.com [mdpi.com]
Legal status of "MDMB-chmica" for research purposes
An In-depth Technical Guide on the Legal Status and Pharmacological Profile of MDMB-CHMICA for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the legal status of the synthetic cannabinoid this compound for research applications. It includes a summary of its control status in key global jurisdictions, a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and analytical workflows.
Legal Status of this compound for Research
This compound is a potent synthetic cannabinoid that has been subject to strict regulatory controls worldwide due to its high potential for abuse and significant health risks. Researchers must be aware of and compliant with all applicable national and international regulations. Unauthorized possession, distribution, or research involving this substance can lead to severe legal consequences.
Summary of Legal Status in Key Jurisdictions:
| Jurisdiction | Legal Status | Governing Body/Legislation | Implications for Research |
| United States | Schedule I Controlled Substance | Drug Enforcement Administration (DEA) / Controlled Substances Act | A specific DEA Schedule I research license is mandatory.[1][2][3][4] |
| European Union | Controlled Substance | European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) / EU Council Decision | Subject to national control measures in all member states; research requires specific authorization.[5][6][7][8] |
| United Kingdom | Class B Drug, Schedule 1 | Home Office / Misuse of Drugs Act 1971 & Misuse of Drugs Regulations 2001 | A Home Office research license is required for any research activity.[4][9] |
| China | Controlled Substance | National Medical Products Administration (NMPA) / National Drug Control Legislation | Controlled under national drug legislation since October 2015; research is highly regulated.[10] |
In-depth Overview:
-
United States: The Drug Enforcement Administration (DEA) has placed this compound into Schedule I of the Controlled Substances Act.[1][2] This classification is reserved for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[3][11] Consequently, any research involving this compound requires a specific research registration from the DEA.
-
European Union: Following a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the Council of the European Union decided to subject this compound to control measures across all member states.[7][8] This decision was based on evidence of serious health risks, including acute intoxications and fatalities associated with its use.[5][7] Researchers in the EU must adhere to the specific national legislation of the member state in which they operate, which typically involves a rigorous licensing or authorization process.
-
United Kingdom: this compound, as a synthetic cannabinoid, is controlled as a Class B drug under the Misuse of Drugs Act 1971.[9] Furthermore, it is listed in Schedule 1 of the Misuse of Drugs Regulations 2001, which includes substances deemed to have no therapeutic value.[4][9] Research on Schedule 1 substances is permissible but requires a license from the Home Office.[4]
-
China: In October 2015, China placed this compound under national drug control legislation.[10] This measure was taken in response to the substance being manufactured in the country and sold on the international illicit market.[10][12] China has since strengthened its regulations on new psychoactive substances, making research on such compounds subject to stringent governmental oversight.
Quantitative Pharmacological Data
This compound is a potent full agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects.
Table of Pharmacological Data:
| Parameter | Receptor | Value | Notes |
| EC50 | CB1 | 0.14 nM | Efficacy of 94%.[13] |
| Ki | hCB1 | 0.41 ± 0.141 nM | Determined by radioligand binding assay.[1] |
-
EC50 (Half-maximal effective concentration): A measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Ki (Inhibition constant): Indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound and related synthetic cannabinoids.
Radioligand Displacement Binding Assay for CB1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human cannabinoid 1 (hCB1) receptor.
Materials:
-
Membrane preparations from cells stably expressing hCB1 receptors.
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity CB1 radioligand.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled CB1 agonist or antagonist (e.g., CP-55,940).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes expressing the hCB1 receptor with a fixed concentration of the radioligand (e.g., 2 nM [³H]CP-55,940).[1]
-
Add increasing concentrations of the unlabeled test compound (this compound) to the incubation mixture.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled ligand.[1]
-
For determining total binding, incubate the membranes and radioligand with the assay buffer alone.[1]
-
Allow the competitive binding to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cannabinoid Receptor Activation Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. A common method is to measure the accumulation of a second messenger, such as cyclic AMP (cAMP), or to use a reporter gene assay.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at the CB1 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human CB1 receptor.
-
Assay medium (e.g., DMEM) with 0.1% BSA.
-
Forskolin (B1673556) (to stimulate cAMP production).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
Procedure:
-
Plate the CB1-expressing cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The activation of CB1 receptors by an agonist will inhibit this forskolin-induced cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal inhibition) and the maximal efficacy (Emax) from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Cannabinoid Receptor (GPCR) Signaling Pathway
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Synthetic Cannabinoid Analysis
Caption: Analytical Workflow for this compound.
References
- 1. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Khan Academy [khanacademy.org]
- 10. Analytically Confirmed Intoxications Involving this compound from the STRIDA Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Syn… [ouci.dntb.gov.ua]
- 13. This compound - Wikipedia [en.wikipedia.org]
MDMB-CHMICA: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of MDMB-CHMICA, a potent synthetic cannabinoid. The information is intended to support research, analytical method development, and forensic applications.
Core Physicochemical and Pharmacological Properties
This compound, with the systematic name methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate, is a synthetic indole (B1671886) carboxamide. It functions as a high-potency agonist at the cannabinoid CB1 and CB2 receptors, exhibiting greater binding affinity and efficacy than Δ9-tetrahydrocannabinol, which leads to its pronounced psychoactive and toxicological effects.[1] The molecule contains a stereogenic center, and while it may be found on the market as the (S)-enantiomer, the presence of the (R)-enantiomer cannot be ruled out.[2] In its pure form, this compound is described as an odorless, white, crystalline solid.[2]
Solubility Data
This compound is characterized by its poor solubility in water.[2][3][4] Its high lipophilicity, attributed to the non-polar cyclohexyl and alkyl chains, enhances its solubility in organic solvents and lipids, facilitating its passage across biological membranes.[1] Quantitative solubility data is summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethylsulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | 20 mg/mL |
| Methanol | 1 mg/mL |
| Water | Poorly soluble |
Stability Profile
This compound is susceptible to degradation under various conditions, primarily through hydrolysis of its ester and carboxamide linkages.[3]
Hydrolytic Stability:
-
High humidity and elevated temperatures can lead to the hydrolysis of the carboxylic ester.[3][4]
-
The ester linkage is readily hydrolyzed under mild basic conditions.[3]
-
The carboxamide linkage can be hydrolyzed under strong acidic or basic conditions with heating.[3]
-
Metabolically, the primary degradation pathway involves the cleavage of the methyl ester and oxidation of the cyclohexyl methyl side chain.[6][7]
Thermal Stability:
-
The compound is prone to degradation under thermal stress, which is particularly relevant as smoking is a common route of administration.[1][6]
-
Pyrolytic cleavage of the methyl ester and amide bond occurs during combustion, leading to degradation products that may also be formed metabolically.[6] A novel combustion product, a dihydro-1H-pyridoindole-dione, has been identified.[8]
Storage:
-
For long-term stability, it is recommended to store this compound at -20°C.[5] When stored under these conditions, it is reported to be stable for at least five years.[5] Storage in solution can lead to hydrolysis of the carboxylic ester.[3][4]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, based on the analytical techniques cited in the literature, the following generalized protocols can be applied.
Solubility Determination (Shake-Flask Method):
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMF, DMSO, ethanol, methanol, water) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of this compound using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL).
Stability Assessment (Forced Degradation Study):
-
Sample Preparation: Prepare solutions of this compound in relevant solvents at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as LC-MS/MS, to quantify the remaining parent compound and identify any degradation products. The analytical profile can be further characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy.[2]
-
Data Evaluation: Plot the concentration of this compound against time to determine the degradation kinetics.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound activates the CB1 receptor, leading to downstream signaling cascades.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of this compound.
References
MDMB-CHMICA: A Technical Review for Researchers and Drug Development Professionals
An In-depth Guide to the Chemistry, Pharmacology, and Analysis of a Potent Synthetic Cannabinoid
MDMB-CHMICA (also known as MMB-CHMINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant toxicity.[1] As a powerful agonist of the cannabinoid type 1 (CB1) receptor, its effects are far more pronounced and dangerous than those of THC, the primary psychoactive component of cannabis.[1] This technical guide provides a comprehensive review of the existing scientific literature on this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Pharmacological Profile
This compound, with the IUPAC name Methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate, is characterized by its indole (B1671886) core, a common feature in many synthetic cannabinoids.[1] The presence of a tert-leucinate group is noteworthy, as it is likely synthesized from the readily available and inexpensive "L" form of the corresponding amino acid reactant.[1]
Quantitative Pharmacological Data
This compound is a highly potent full agonist of the CB1 receptor, exhibiting a significantly lower EC50 value than JWH-018 and AB-CHMINACA, indicating its powerful in vitro activity.[1] While specific pharmacokinetic data for this compound in humans is limited, studies on analogous compounds like 5F-MDMB-PICA in rat models provide some insight into its potential in vivo behavior.[2][3] It is important to note that these are data from a related compound and should be interpreted with caution.
| Parameter | Value | Species/System | Reference |
| Receptor Binding & Functional Activity | |||
| CB1 EC50 | 0.14 nM | In vitro | [1] |
| CB1 Efficacy | 94% | In vitro | [1] |
| Toxicology (Human Fatal Cases) | |||
| Antemortem Blood Concentration | 5.6 ng/mL | Human | [4] |
| Postmortem Brain Concentration | 2.6 ng/g | Human | [4] |
| Pharmacokinetics (of the related compound 5F-MDMB-PICA) | |||
| Plasma Half-life (t1/2) | 14.82–26.16 h | Rat (oral) | [2] |
| Volume of Distribution (Vd) | 86.43–205.39 L | Rat (oral) | [2] |
| Plasma Clearance (CL) | 2.28–9.60 L/h | Rat (oral) | [2] |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally involves a multi-step process. A common route includes the N-alkylation of an indole derivative, followed by functional group manipulation at the 3-position to introduce a carboxylic acid. This is then coupled with the appropriate amino acid ester, in the case of this compound, L-tert-leucine methyl ester.[5][6]
General Synthetic Scheme for Chloroindole Analogues of this compound: [5]
-
N-alkylation: A chlorinated indole-3-carbaldehyde is reacted with sodium hydride and (bromomethyl)cyclohexane (B57075) in dimethylformamide (DMF) to attach the cyclohexylmethyl group to the indole nitrogen.
-
Oxidation: The aldehyde at the 3-position is then oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate.
-
Amide Coupling: The resulting carboxylic acid is activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and reacted with L-tert-leucine methyl ester (TLME) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) in DMF to form the final amide product.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like this compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and the diluted test compound or vehicle.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[5]
LC-MS/MS Method for the Detection of this compound in Whole Blood
This protocol provides a general workflow for the detection and quantification of this compound in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]
Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood, add an internal standard.
-
Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the CB1 receptor upon activation by an agonist like this compound, and a typical experimental workflow for its analysis in biological samples.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for LC-MS/MS Analysis of this compound in Blood.
Conclusion
This compound remains a significant compound of interest for forensic and clinical toxicologists, as well as for researchers studying the endocannabinoid system. Its high potency at the CB1 receptor underscores the potential for severe adverse health effects in users. The information compiled in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for the scientific community engaged in the study and mitigation of the impacts of novel psychoactive substances. Further research is warranted to fully elucidate the in vivo pharmacokinetics and metabolism of this compound in humans to better understand its toxicity profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
An In-Depth Technical Guide to the Enantiomers and Stereochemistry of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent indole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous public health concerns. Its chemical structure features a chiral center, leading to the existence of two non-superimposable mirror-image isomers known as enantiomers. In the field of pharmacology, the three-dimensional structure of a molecule is critical as it dictates the interaction with biological targets such as receptors and enzymes. This stereospecificity often results in significant differences in the potency, efficacy, and toxicity between enantiomers.
This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the distinct pharmacological profiles of its enantiomers. It includes a summary of quantitative data, detailed experimental protocols for their synthesis, separation, and pharmacological evaluation, and visualizations of key signaling pathways and experimental workflows.
Stereochemistry of this compound
The chirality of this compound originates from the α-carbon of its L-tert-leucinate methyl ester moiety. This results in two distinct enantiomers:
-
(S)-MDMB-CHMICA
-
(R)-MDMB-CHMICA
Commercial samples of this compound have been found to almost exclusively contain the (S)-enantiomer.[1] This is primarily due to the synthetic route commonly employed, which utilizes the readily available and inexpensive "L" form of tert-leucinate methyl ester as a chiral precursor.[1]
Pharmacological Activity of this compound Enantiomers
The interaction of synthetic cannabinoids with the cannabinoid receptors, particularly the CB1 receptor, is highly stereoselective. While specific quantitative data for the individual enantiomers of this compound is limited in publicly available literature, studies on structurally similar carboxamide-type SCRAs consistently demonstrate that the (S)-enantiomer is significantly more potent as a CB1 receptor agonist than the (R)-enantiomer. For some analogous compounds, the EC50 values of the (S)-enantiomers for the CB1 receptor are approximately five times lower than those of their (R)-counterparts.[2][3]
Quantitative Pharmacological Data
The following table summarizes the known activity of racemic this compound and the expected differential activity of its enantiomers based on data from closely related synthetic cannabinoids.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | CB1 | Functional Activity | EC50 | 0.14 |
| (S)-MDMB-CHMICA | CB1 | Binding Affinity (Ki) | Lower nM range | |
| CB1 | Functional Activity (EC50) | Sub-nanomolar to low nM | ||
| CB2 | Binding Affinity (Ki) | Nanomolar range | ||
| CB2 | Functional Activity (EC50) | Nanomolar range | ||
| (R)-MDMB-CHMICA | CB1 | Binding Affinity (Ki) | Significantly higher than (S) | |
| CB1 | Functional Activity (EC50) | Significantly higher than (S) | ||
| CB2 | Binding Affinity (Ki) | Higher than (S) | ||
| CB2 | Functional Activity (EC50) | Higher than (S) |
Experimental Protocols
Enantioselective Synthesis of (S)-MDMB-CHMICA
This protocol describes a common synthetic route for producing the (S)-enantiomer of this compound.
Step 1: N-Alkylation of Indole-3-carboxylic acid
-
To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride, NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the corresponding anion.
-
Add cyclohexylmethyl bromide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid from Step 1 in an aprotic solvent like DMF.
-
Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add (S)-tert-leucine methyl ester hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (S)-MDMB-CHMICA.
Chiral Separation of this compound Enantiomers by HPLC
This protocol outlines a method for the analytical separation of (S)- and (R)-MDMB-CHMICA.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A chiral column such as a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] or a Chiralpak® IA-3 [Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel].
-
Mobile Phase (Normal Phase): An isocratic mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended to improve peak shape.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Monitor the elution profile at 220 nm. The two enantiomers should elute as two distinct, well-resolved peaks.
-
Pharmacological Assays
CB1 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of the this compound enantiomers to the CB1 receptor.
-
Membrane Preparation: Use commercially available cell membranes from cells (e.g., HEK293 or CHO) stably expressing the human CB1 receptor, or prepare them from cultured cells.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940, final concentration ~0.5-1.0 nM), and varying concentrations of the test compound ((S)- or (R)-MDMB-CHMICA).
-
Add the CB1 receptor-expressing cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional potency (EC50) and efficacy (Emax) of the this compound enantiomers as agonists at the CB1 receptor.
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add the assay buffer, CB1 receptor-expressing cell membranes, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound ((S)- or (R)-MDMB-CHMICA).
-
Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog, final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration, as described in the binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding relative to a standard full agonist).
-
Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by an agonist like (S)-MDMB-CHMICA at the CB1 receptor.
Caption: CB1 Receptor Signaling Cascade.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines the workflow for the comparative pharmacological analysis of this compound enantiomers.
Caption: Pharmacological Characterization Workflow.
Experimental Workflow for Chiral Analysis
The following diagram illustrates the typical workflow for the chiral analysis of an this compound sample.
Caption: Chiral HPLC Analysis Workflow.
Conclusion
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The (S)-enantiomer, which is predominantly found in seized materials, is a highly potent agonist at the CB1 receptor, driving the compound's profound psychoactive effects. In contrast, the (R)-enantiomer is expected to exhibit significantly lower potency. This stereoselectivity underscores the importance of chiral-specific analysis in forensic toxicology and drug development. The detailed protocols and workflows provided in this guide offer a framework for the synthesis, separation, and comprehensive pharmacological evaluation of this compound enantiomers, facilitating further research into the structure-activity relationships of this and other potent synthetic cannabinoids. A thorough understanding of the distinct properties of each enantiomer is essential for developing effective regulatory policies, clinical interventions, and potential therapeutic applications.
References
Unveiling the Research Potential of MDMB-CHMICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA, a synthetic cannabinoid, has emerged as a compound of significant interest within the scientific community. Its potent activity at cannabinoid receptors presents a unique opportunity for researchers to explore the intricacies of the endocannabinoid system and to develop novel therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, associated signaling pathways, and detailed experimental protocols to facilitate further research and drug development.
Pharmacological Profile: A Potent Agonist at Cannabinoid Receptors
This compound is an indole-based synthetic cannabinoid that demonstrates high potency as a full agonist at the CB1 receptor and also acts as an agonist at the CB2 receptor.[1][2] The (S)-enantiomer of this compound is noted to be particularly potent.[1] Its chemical name is methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound, providing a comparative overview of its activity at cannabinoid receptors.
| Parameter | Receptor | Value | Reference Compound | Reference Value |
| EC₅₀ | CB1 | 0.14 nM | JWH-018 | 1.13 nM |
| AB-CHMINACA | 0.27 nM | |||
| Efficacy | CB1 | 94% | - | - |
| Kᵢ | CB1 | 0.0944 nM | ADB-CHMINACA | 0.289 nM |
| EC₅₀ | CB1 | 0.330 nM | ADB-CHMINACA | 0.62 nM |
Table 1: In Vitro Pharmacological Data for this compound. This table presents the half-maximal effective concentration (EC₅₀), efficacy, and binding affinity (Kᵢ) of this compound at the CB1 receptor, with comparisons to other synthetic cannabinoids.
Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
CB1 Receptor Signaling
The CB1 receptor, upon activation, can modulate various downstream signaling pathways that influence cell survival, apoptosis, and neurotransmitter release. Key pathways include the mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and extracellular signal-regulated kinase 1 and 2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Figure 1: Simplified signaling pathway of the CB1 receptor upon activation by this compound.
CB2 Receptor Signaling
Similar to the CB1 receptor, the CB2 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. Additionally, CB2 receptor activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways. It also engages with β-arrestin pathways, which are involved in receptor internalization and alternative signaling routes.
Figure 2: Simplified signaling pathway of the CB2 receptor upon activation by this compound.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known cannabinoid agonist)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound dilutions, buffer (for total binding), or non-specific binding control.
-
Add the radioligand at a concentration close to its Kd value to all wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values.
In Vitro Functional Assay: cAMP Accumulation Assay
This assay measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Multi-well plates
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit.
-
Generate a dose-response curve to determine the EC₅₀ and Emax values.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to identify the primary metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate a mixture of HLMs and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify the metabolites.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with L-tert-leucine methyl ester.[3] The use of the "L" form of the tert-leucinate reactant is common due to its abundance and lower cost, resulting in the (S)-enantiomer of this compound.[4]
Figure 3: A simplified workflow for the synthesis of this compound.
Disclaimer: this compound is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory setting by trained professionals. This document is intended for research and informational purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Chemical profiling of the synthetic cannabinoid this compound: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Health and Safety Considerations for Handling MDMB-CHMICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MDMB-CHMICA is a potent synthetic cannabinoid with significant health risks. It is a controlled substance in many jurisdictions. This document is intended for informational purposes for authorized researchers and professionals in legally sanctioned settings only. Strict adherence to all applicable laws, regulations, and institutional safety protocols is mandatory.
Executive Summary
This compound (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid receptor agonist.[1][2] Its handling necessitates stringent safety measures due to its potential for severe adverse health effects, including acute intoxication and death.[1][3] This guide provides a comprehensive overview of the known health and safety considerations, summarizes key quantitative data, outlines experimental protocols for its analysis, and visualizes its metabolic pathways and analytical workflows.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A safety data sheet for a similar compound, MDMB-CHMINACA, indicates that it is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[4]
Recommended Handling Procedures:
-
Engineering Controls: All work with this compound, particularly when handling the pure substance or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) may be necessary.
-
-
Spill and Waste Management:
-
Spills: In case of a spill, evacuate the area and allow vapors to dissipate. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.
-
Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Toxicological and Pharmacological Data
This compound is a potent full agonist of the CB1 receptor, with its effects mediated through this interaction.[1][2] Its high potency is a significant factor in its toxicity.[3]
| Parameter | Value | Reference(s) |
| CB1 Receptor Efficacy | 94% (full agonist) | [1] |
| CB1 Receptor EC50 | 0.14 nM | [1] |
| Potency vs. JWH-018 | Approximately 8-10 times more potent | [1][2] |
| Potency vs. AB-CHMINACA | Approximately 2 times more potent | [1] |
Reported Adverse Health Effects:
Numerous serious adverse events have been associated with this compound, including:
-
Neurological: Unconsciousness or coma, seizures, convulsions, somnolence, disorientation, extreme agitation, and aggression.[1][5]
-
Cardiovascular: Tachycardia, bradycardia, and collapse.[1]
-
Gastrointestinal: Hyperemesis and nausea.[1]
-
Other: Respiratory acidosis, metabolic acidosis, shortness of breath, and death.[1]
Between 2014 and 2016, 71 serious adverse events, including 42 acute intoxications and 29 deaths, were linked to this compound in Europe.[1]
Metabolism
The metabolism of this compound is primarily characterized by two main reactions: hydrolysis of the methyl ester and mono-hydroxylation.[1][6][7] In vivo, a total of 31 metabolites have been identified.[8] The primary sites for hydroxylation are the cyclohexylmethyl and tert-butyl moieties.[7]
Metabolic Pathway Diagram
Caption: Primary metabolic pathways of this compound.
Experimental Protocols
The detection and quantification of this compound and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9]
Sample Preparation from Urine
-
Enzymatic Hydrolysis: Incubate 0.5 mL of urine with β-glucuronidase for 1 hour at 45°C to cleave glucuronide conjugates.[6]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes. A common method involves extraction with acetonitrile (B52724).[6]
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer is typically used.[6]
-
Column: A reverse-phase column, such as a Kinetex C18, is commonly employed for separation.[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used for elution.[6]
-
Detection: The mass spectrometer is operated in positive ionization mode, and multiple reaction monitoring (MRM) is used for quantification, while enhanced product ion (EPI) scans can be used for structural confirmation.[6]
Analytical Workflow Diagram
Caption: Workflow for the analysis of this compound from urine samples.
Conclusion
This compound is a synthetic cannabinoid of significant concern due to its high potency and severe toxicity. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate engineering controls and personal protective equipment. A thorough understanding of its pharmacology, metabolism, and analytical detection methods is crucial for safe handling and accurate research. Adherence to the safety protocols outlined in this guide is essential to mitigate the risks associated with this hazardous substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. euda.europa.eu [euda.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. researchgate.net [researchgate.net]
- 8. ecddrepository.org [ecddrepository.org]
- 9. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
MDMB-CHMICA: A Toxicological Data Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid that has been associated with numerous cases of severe and fatal intoxications worldwide.[1] As a full agonist of the cannabinoid type 1 (CB1) receptor, its high affinity and efficacy contribute to a complex and often severe toxicological profile.[1] This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Toxicological Data
The following tables summarize the key quantitative data related to the toxicology of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | Human CB1 | 0.41 ± 0.141 nM | Determined by competitive binding assays. This low value indicates very high affinity for the CB1 receptor. |
| Functional Potency (EC50) | Human CB1 | 0.14 nM | This compound is a potent full agonist, with an efficacy of 94%. This potency is approximately 8 times higher than that of JWH-018. |
Table 2: Concentrations in Biological Samples from Intoxication Cases
| Matrix | Concentration Range | Notes |
| Antemortem Blood/Serum | 0.10 - 91 ng/mL | Data from various non-fatal and fatal intoxication cases. The median concentration in one study of 110 cases was 0.67 ng/mL. |
| Postmortem Blood | 0.09 - 1.7 ng/mL | Concentrations found in fatal intoxication cases. |
| Postmortem Brain | 2.6 - 5.5 ng/g | Higher concentrations are often found in the brain due to the lipophilic nature of the compound. |
| Other Tissues (Postmortem) | Lung: 2.6 ng/g, Liver: 2.6 ng/g, Kidney: 3.8 ng/g | Illustrates the distribution of the compound throughout the body. |
Table 3: In Vivo Cardiovascular Effects in Rats
| Parameter | Dose | Effect | Notes |
| Heart Rate | 1.0 mg/kg (i.p.) | Rapid and significant reduction (bradycardia) | This effect was ameliorated by pretreatment with both CB1 and CB2 receptor antagonists. |
| Mean Blood Pressure | 1.0 mg/kg (i.p.) | Gradual increase | This pressor response was marginally enhanced by CB1 and CB2 antagonists. |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. It is important to note that while these are standard protocols, specific optimization may be required for this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cells (e.g., SH-SY5Y neuroblastoma cells, HepG2 liver cells)
-
96-well microplates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Genotoxicity Assessment: Comet Assay (Alkaline)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Target cells
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Expose the target cells to various concentrations of this compound for a defined period. Include positive and negative controls.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.
In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for assessing cardiotoxicity.
Materials:
-
hiPSC-CMs
-
Multi-well microelectrode array (MEA) plates or a system for measuring contractility (e.g., video microscopy)
-
Maintenance medium for hiPSC-CMs
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Plating: Plate the hiPSC-CMs onto MEA plates or other suitable culture vessels and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Record the baseline electrophysiological activity (e.g., field potential duration, beating rate, spike amplitude) or contractility parameters.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Recording: Record the changes in electrophysiological or contractile parameters at different time points after compound application.
-
Data Analysis: Analyze the data to determine the effects of this compound on cardiomyocyte function. Key parameters to assess include changes in beating rate (chronotropy), field potential duration (pro-arrhythmic potential), and contractility (inotropy).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a general workflow for in vitro toxicity testing.
Conclusion
References
The Metabolic Fate of MDMB-CHMICA in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate) is a potent synthetic cannabinoid that has been associated with numerous intoxication cases worldwide.[1] Understanding its metabolic pathways is crucial for developing reliable analytical methods for its detection in biological samples, assessing its toxicological profile, and informing clinical management of related exposures. This guide provides a comprehensive overview of the known metabolic transformations of this compound in humans, based on in vitro and in vivo studies.
Core Metabolic Pathways
The metabolism of this compound is characterized by two primary enzymatic reactions: ester hydrolysis and oxidative transformations, predominantly hydroxylation.[2][3][4] These processes are primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[5][6][7][8] The major metabolic routes lead to the formation of a variety of metabolites, some of which may retain biological activity.
Phase I Metabolism
Phase I metabolism of this compound involves the introduction or unmasking of functional groups, which increases the polarity of the molecule and facilitates its subsequent excretion.
1. Ester Hydrolysis: The most prominent metabolic reaction is the cleavage of the methyl ester group, resulting in the formation of a carboxylic acid metabolite.[1][3][9] This reaction is catalyzed by carboxylesterases.[10] The resulting metabolite, this compound carboxylic acid, is a major urinary biomarker.[9]
2. Hydroxylation: Multiple hydroxylation reactions occur on different parts of the this compound molecule. The most frequently observed hydroxylations are on the cyclohexyl methyl (CHM) moiety.[3][11] Monohydroxylated metabolites of the parent compound and the ester hydrolysis product are significant in vivo metabolites.[1] Dihydroxylation and trihydroxylation of the CHM group have also been reported.[12]
3. Dehydrogenation and Ketone Formation: Following hydroxylation, further oxidation can lead to the formation of a ketone on the cyclohexyl ring.[11][12] Dehydrogenation of hydroxylated metabolites has also been observed.[11]
4. N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indole (B1671886) nitrogen represents a minor metabolic pathway.[12]
The interplay of these reactions results in a complex metabolic profile. For instance, the initial product of ester hydrolysis can undergo subsequent hydroxylation and other oxidative transformations.[11]
Metabolic Pathways of this compound
Caption: Phase I metabolic pathways of this compound in humans.
Quantitative Data Summary
The following table summarizes the key metabolites of this compound identified in human matrices. Due to the nature of the available literature, which primarily focuses on qualitative identification, quantitative concentration data is often not available or varies significantly between individual cases.
| Metabolite Class | Specific Metabolite | Matrix | Method of Detection | Reference |
| Ester Hydrolysis | This compound carboxylic acid | Urine, Hair | LC-MS/MS, GC-MS | [1][9][12][13] |
| Monohydroxylation | Monohydroxy-cyclohexylmethyl-MDMB-CHMICA | Urine, Human Liver Microsomes | LC-MS/MS, LC-QToF-MS | [1][3][11] |
| Dihydroxylation | Dihydroxy-cyclohexylmethyl-MDMB-CHMICA | Urine | GC-MS, LC-ToF-MS | [12] |
| Trihydroxylation | Trihydroxy-cyclohexylmethyl-MDMB-CHMICA | Urine | GC-MS, LC-ToF-MS | [12] |
| Ketone Formation | Ketone-cyclohexylmethyl-MDMB-CHMICA | Urine | GC-MS, LC-ToF-MS | [12] |
| Hydroxylated Ester Hydrolysis Product | Monohydroxy-cyclohexylmethyl-MDMB-CHMICA carboxylic acid | Urine | LC-MS/MS | [1][4] |
| N-Dealkylation | N-dealkyl-MDMB-CHMICA | Urine | GC-MS, LC-ToF-MS | [12] |
Experimental Protocols
The identification of this compound metabolites has been accomplished through a combination of in vitro and in vivo studies. Below are representative experimental protocols.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is a standard method to investigate the hepatic metabolism of xenobiotics.
1. Incubation Mixture Preparation:
-
Substrate: this compound (typically dissolved in a small volume of organic solvent like methanol (B129727) or acetonitrile).
-
Enzyme Source: Pooled human liver microsomes (pHLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP enzyme activity.
-
Buffer: Phosphate buffer (e.g., pH 7.4) to maintain physiological conditions.
2. Incubation:
-
The reaction is initiated by adding the NADPH regenerating system to the pre-warmed incubation mixture containing pHLM and this compound.
-
Incubation is typically carried out at 37°C for a defined period (e.g., 1 hour).[2]
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
4. Analytical Detection:
-
Metabolites are identified and characterized using high-resolution mass spectrometry techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11]
Caption: General workflow for in vitro metabolism studies using HLM.
In Vivo Metabolite Analysis from Human Urine
This protocol outlines the steps for identifying metabolites in authentic human urine samples.
1. Sample Collection:
-
Urine samples are collected from individuals with confirmed this compound exposure.
2. Enzymatic Hydrolysis (Optional but common):
-
To detect glucuronidated (Phase II) metabolites, samples are often treated with β-glucuronidase to cleave the glucuronide moiety, releasing the Phase I metabolite for detection.[14]
3. Sample Extraction:
-
Metabolites are extracted from the urine matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.[15]
4. Analytical Detection:
-
The extracted samples are analyzed using GC-MS or LC-MS/MS for the identification and confirmation of metabolites.[1][12] Comparison with metabolites generated from in vitro studies helps in confirming their structures.
Conclusion
The metabolism of this compound in humans is a complex process dominated by ester hydrolysis and extensive oxidation. The identification of specific and abundant metabolites, such as the this compound carboxylic acid and various hydroxylated forms, is fundamental for forensic and clinical toxicology. The experimental protocols outlined in this guide provide a framework for the continued investigation of the metabolic fate of novel synthetic cannabinoids. Further research, particularly quantitative studies, is necessary to fully elucidate the pharmacokinetic and toxicokinetic profiles of this compound and its metabolites.
References
- 1. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. gtfch.org [gtfch.org]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. euda.europa.eu [euda.europa.eu]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of MDMB-CHMICA, a potent synthetic cannabinoid. The following sections detail experimental protocols and quantitative data to aid in the development and implementation of robust analytical methods in a laboratory setting.
Overview of Analytical Techniques
The detection of this compound in various matrices, including seized materials and biological samples, is primarily accomplished using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent methods due to their high sensitivity and selectivity.[1][2] Other techniques such as high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and nuclear magnetic resonance (NMR) spectroscopy have also been utilized for identification and quantification.[3]
Key Considerations:
-
Sample Matrix: The choice of sample preparation technique is highly dependent on the matrix (e.g., herbal mixtures, powders, blood, urine, hair).[1]
-
Metabolism: In biological samples, this compound is rapidly metabolized, primarily through ester cleavage and hydroxylation.[4] Therefore, analytical methods should ideally target both the parent compound and its major metabolites for a reliable confirmation of consumption.[5]
-
Isomers: The presence of structurally similar synthetic cannabinoids can lead to co-elution in chromatographic methods. Method development should ensure sufficient resolution to differentiate this compound from its isomers.[6]
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and related compounds in various biological matrices. This data is compiled from multiple studies to provide a comparative overview of method performance.
| Analytical Method | Matrix | Analyte(s) | LLOQ / LOD (ng/mL) | Concentration Range Detected (ng/mL) | Reference |
| LC-MS/MS | Blood | This compound | LLOQ: < 0.5 | 3.4 - 86.4 | [5] |
| LC-MS/MS | Serum | This compound | LLOQ: < LLOQ | < LLOQ - 8.7 | [5] |
| LC-QTOF-MS | Serum | This compound | - | 0.1 - 1.9 (µg/L) | [5] |
| GC-MS/MS | Blood | 5F-MDMB-PICA | LOD: 0.11, LOQ: 0.50 | 3.07 | [2][7] |
| LC-MS/MS | Blood | 4F-MDMB-BINACA & Metabolites | LOD: 0.05, LOQ: 0.05 | - | [8] |
Note: LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) values are method-dependent and may vary between laboratories.
Experimental Protocols
Protocol 1: Qualitative Analysis of Seized Materials (GC-MS)
This protocol is suitable for the identification of this compound in solid materials such as herbal blends and powders.[6]
3.1.1. Sample Preparation
-
Weigh approximately 100 mg of the homogenized plant material or 1-2 mg of the solid powder into a centrifuge tube.
-
Add 1 mL of a medium-polar or non-polar solvent such as methanol (B129727), ethanol, acetonitrile, ethyl acetate (B1210297), or acetone.
-
Sonicate the mixture for 10-15 minutes to ensure efficient extraction.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
If necessary, filter the extract through a 0.45 µm syringe filter.
3.1.2. GC-MS Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a more polar column like DB-35 to resolve potential co-eluting isomers.[6]
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL in split mode
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 20 minutes
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-600
3.1.3. Data Analysis
-
Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
Protocol 2: Quantitative Analysis of this compound in Blood (LC-MS/MS)
This protocol is designed for the sensitive quantification of this compound in whole blood, serum, or plasma samples.[1][9]
3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 0.5 mL of blood/serum/plasma into a clean tube.
-
Add an appropriate internal standard (e.g., this compound-d3).
-
Add 1 mL of 1 M aqueous ammonium (B1175870) acetate buffer (pH 4.7).[9]
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge (e.g., C18) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analyte with 2 mL of methanol followed by 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)[4]
-
Mass Spectrometer: AB Sciex QTRAP 5500 (or equivalent)[4]
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate (B1220265) in water/acetonitrile (99:1, v/v)[10]
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in acetonitrile/water (99:1, v/v)[10]
-
Flow Rate: 0.5 mL/min[10]
-
Injection Volume: 5 µL[10]
-
Column Temperature: 40 °C[10]
-
Gradient Elution:
-
Start with 20% B, hold for 1 min
-
Increase to 60% B over 1.5 min
-
Increase to 65% B over 1.5 min, hold for 1.5 min
-
Increase to 99% B over 2.5 min, hold for 2 min
-
Return to 20% B and equilibrate for 2 min[10]
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3.2.3. Data Analysis
-
Develop a calibration curve using fortified blank blood samples with known concentrations of this compound.
-
Quantify this compound in the unknown samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflows
Caption: Workflow for seized material sample preparation.
Caption: Workflow for biological sample preparation using SPE.
Caption: General analytical workflows for GC-MS and LC-MS/MS.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. mdpi.com [mdpi.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound [mdpi.com]
Application Note: Quantitative Analysis of MDMB-CHMICA in Biological Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of the synthetic cannabinoid MDMB-CHMICA and its primary metabolite, this compound methyl ester hydrolysis product, in human whole blood and hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are intended for forensic toxicology, clinical research, and drug monitoring applications. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Introduction
This compound (methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate) is a highly potent synthetic cannabinoid that has been associated with numerous intoxication cases and fatalities.[1][2] Due to its high potency, sensitive and specific analytical methods are required for its detection and quantification in biological matrices to aid in clinical diagnosis and forensic investigations. LC-MS/MS offers the necessary selectivity and sensitivity for the reliable determination of this compound and its metabolites at low concentrations. This application note details validated methods for the analysis of this compound in whole blood and hair. The primary metabolite targeted is the ester hydrolysis product, which is a major in vivo transformation.[1][2][3][4]
Signaling Pathway of this compound
This compound acts as a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5] Activation of the CB1 receptor by this compound initiates a signaling cascade that leads to the psychoactive effects associated with the substance. The binding of this compound to the CB1 receptor primarily activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] The dissociation of the G-protein subunits also leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] These events collectively reduce neuronal excitability and neurotransmitter release.
Caption: CB1 Receptor Signaling Cascade Activated by this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for individual laboratory equipment and conditions.
Whole Blood Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for the extraction of synthetic cannabinoids from whole blood.[7][8]
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human whole blood sample, calibrator, or quality control.
-
Internal Standard Addition: Add 20 µL of internal standard (IS) working solution (e.g., this compound-d5) to each tube.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Hair Sample Preparation (Methanol Extraction)
This protocol describes a common method for the extraction of synthetic cannabinoids from hair samples.[9][10]
-
Decontamination: Wash approximately 20 mg of hair sequentially with water and acetone (B3395972) to remove external contamination. Let the hair dry completely.
-
Pulverization: Pulverize the decontaminated hair using a bead mill or by finely cutting it.
-
Sample Weighing: Accurately weigh 10-20 mg of the pulverized hair into a 2 mL tube.
-
Internal Standard Addition: Add an appropriate amount of internal standard working solution.
-
Extraction: Add 1 mL of methanol (B129727) to the tube.
-
Sonication/Incubation: Sonicate the sample for 1-2 hours or incubate overnight at 40°C.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the methanol supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | This compound: m/z 387.2 -> 256.1 (Quantifier), m/z 387.2 -> 144.1 (Qualifier) This compound Metabolite: m/z 373.2 -> 242.1 (Quantifier), m/z 373.2 -> 144.1 (Qualifier) |
| Ion Source Temperature | 320°C |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in biological samples, compiled from various studies.
| Parameter | Whole Blood | Hair |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 1 - 10 pg/mg |
| Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 5 - 50 pg/mg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 80% | > 75% |
| Matrix Effect | Generally compensated by internal standard | Generally compensated by internal standard |
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted in the following diagram.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS methods provide a robust and reliable approach for the quantification of this compound and its primary hydrolysis metabolite in whole blood and hair samples. The protocols are suitable for use in clinical and forensic laboratories, offering the necessary sensitivity and selectivity to meet the demands of toxicological analysis. Adherence to good laboratory practices and thorough method validation are essential for accurate and defensible results.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of MDMB-CHMICA Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid that has been associated with numerous cases of acute intoxication and fatalities. Its rapid metabolism and the continuous emergence of new psychoactive substances (NPS) present significant challenges for forensic and clinical toxicology laboratories. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has become an indispensable tool for the unambiguous identification and characterization of this compound and its metabolites in complex biological matrices.[1] This document provides detailed application notes and protocols for the identification of this compound and its metabolites using LC-HRMS.
Metabolic Pathways of this compound
The metabolism of this compound is extensive, with the primary routes being ester hydrolysis and oxidation of the cyclohexyl methyl side chain.[2][3] The main phase I metabolites include the ester hydrolysis product and a monohydroxylated metabolite. Further hydroxylation of the ester hydrolysis product also occurs.[2] Understanding these metabolic pathways is crucial for selecting appropriate target analytes for toxicological screening to extend the window of detection.
Quantitative Data for this compound and its Metabolites
The following table summarizes the key mass spectrometric data for the identification of this compound and its primary metabolites. The precursor ion ([M+H]⁺) and characteristic product ions are essential for targeted and non-targeted screening approaches.
| Compound | Formula | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | C₂₃H₃₂N₂O₃ | 385.2486 | 240.1594, 200.1226, 144.0808 |
| This compound ester hydrolysis | C₂₂H₃₀N₂O₃ | 371.2329 | 226.1438, 200.1226, 144.0808 |
| This compound cyclohexyl-monohydroxy | C₂₃H₃₂N₂O₄ | 401.2435 | 256.1543, 200.1226, 144.0808 |
| This compound ester hydrolysis + cyclohexyl-monohydroxy | C₂₂H₃₀N₂O₄ | 387.2282 | 242.1387, 216.1226, 144.0808 |
Experimental Protocols
Sample Preparation: Protein Precipitation for Blood/Serum
This protocol is a rapid and simple method for the extraction of this compound and its metabolites from blood or serum samples.[4]
Materials:
-
Whole blood or serum sample
-
Acetonitrile (B52724) (ice-cold)
-
Internal Standard (IS) solution (e.g., JWH-018-d₉ in methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 0.2 mL of whole blood or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 0.6 mL of ice-cold acetonitrile dropwise while continuously vortexing.
-
Vortex the sample for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dry residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is suitable for the extraction and concentration of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase (optional, for cleavage of glucuronide conjugates)
-
Phosphate buffer (pH 6.8)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
Evaporation system
-
Reconstitution solution
Procedure:
-
(Optional) To 1 mL of urine, add buffer and β-glucuronidase, then incubate at 37°C for 1 hour.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water).
-
Dry the cartridge thoroughly.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
The following are general conditions for the analysis of this compound and its metabolites using a QTOF-MS system. Instrument parameters should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Temperature: 350 - 500°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Acquisition Mode: Full scan with data-dependent or independent MS/MS (e.g., Auto MS/MS or MSe)
-
Mass Range: m/z 50 - 600
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
Data Analysis and Identification
The identification of this compound and its metabolites is based on a combination of:
-
Accurate Mass Measurement: The high mass accuracy of QTOF instruments allows for the determination of the elemental composition of the precursor and product ions, typically with a mass error of less than 5 ppm.
-
Retention Time: The chromatographic retention time should be compared to that of a certified reference material.
-
Isotopic Pattern Matching: The measured isotopic pattern should match the theoretical pattern for the proposed elemental composition.
-
MS/MS Fragmentation Pattern: The fragmentation pattern obtained from MS/MS experiments should be consistent with the structure of the compound and can be compared to library spectra or in-silico fragmentation predictions.
Conclusion
The use of high-resolution mass spectrometry is a powerful and reliable approach for the identification and characterization of this compound and its metabolites in various biological matrices. The protocols and data provided in this document offer a comprehensive guide for researchers and scientists working in the fields of forensic toxicology, clinical chemistry, and drug metabolism. The detailed methodologies and quantitative data facilitate the development and validation of robust analytical methods for the detection of this potent synthetic cannabinoid.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gtfch.org [gtfch.org]
- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of MDMB-CHMICA Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (also known as MMB-CHMINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic cases.[1] Its structural characterization is crucial for unambiguous identification in seized materials and for understanding its pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the complete structural elucidation of synthetic cannabinoids like this compound.[2][3] This application note provides detailed protocols for the structural analysis of this compound using one- and two-dimensional NMR experiments.
Molecular Structure
The chemical structure of this compound is methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate. Its molecular formula is C₂₃H₃₂N₂O₃.[1][2] The structure contains an indole (B1671886) core, a cyclohexylmethyl group attached to the indole nitrogen, and a tert-leucinate methyl ester moiety linked via a carboxamide group.[1][4] Commercial samples have been found to exclusively contain the (S)-enantiomer.[1]
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (MeOD) are suitable solvents. The choice depends on the solubility of the sample and the presence of exchangeable protons.
-
Sample Concentration : Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Instrumentation
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Spectroscopy Protocol
-
Purpose : To identify the number and types of protons in the molecule and their neighboring environments.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 12-16 ppm
-
Number of Scans : 16-64 (depending on sample concentration)
-
Relaxation Delay (d1) : 1-2 seconds
-
Acquisition Time : 2-4 seconds
-
Temperature : 298 K
-
¹³C NMR Spectroscopy Protocol
-
Purpose : To determine the number and types of carbon atoms in the molecule.
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width : 200-240 ppm
-
Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1) : 2 seconds
-
Acquisition Time : 1-2 seconds
-
Temperature : 298 K
-
2D COSY (Correlation Spectroscopy) Protocol
-
Purpose : To identify proton-proton couplings within the same spin system (typically over 2-3 bonds).
-
Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width (F1 and F2) : 12-16 ppm
-
Number of Increments (F1) : 256-512
-
Number of Scans per Increment : 2-8
-
Relaxation Delay (d1) : 1.5 seconds
-
Temperature : 298 K
-
2D HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Purpose : To identify direct one-bond correlations between protons and their attached carbon atoms.[5] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[5]
-
Pulse Program : Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).
-
Acquisition Parameters :
-
Spectral Width (F2 - ¹H) : 12-16 ppm
-
Spectral Width (F1 - ¹³C) : 160-200 ppm
-
Number of Increments (F1) : 128-256
-
Number of Scans per Increment : 4-16
-
Relaxation Delay (d1) : 1.5 seconds
-
¹J(C,H) Coupling Constant : Optimized for an average of 145 Hz.
-
Temperature : 298 K
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Purpose : To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms, which is crucial for piecing together different fragments of the molecule.[5]
-
Pulse Program : Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width (F2 - ¹H) : 12-16 ppm
-
Spectral Width (F1 - ¹³C) : 200-240 ppm
-
Number of Increments (F1) : 256-512
-
Number of Scans per Increment : 8-32
-
Relaxation Delay (d1) : 1.5-2.0 seconds
-
Long-range Coupling Constant (ⁿJ(C,H)) : Optimized for an average of 8 Hz.
-
Temperature : 298 K
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on literature data. The atom numbering scheme is provided in the accompanying figure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-2 | ~8.15 | s | - | 1H |
| H-4 | ~7.65 | d | ~8.0 | 1H |
| H-5 | ~7.20 | t | ~7.5 | 1H |
| H-6 | ~7.15 | t | ~7.5 | 1H |
| H-7 | ~7.90 | d | ~8.0 | 1H |
| H-1' | ~4.10 | d | ~7.0 | 2H |
| H-2' | ~1.80 | m | - | 1H |
| H-3'/H-7' | ~1.70 | m | - | 4H |
| H-4'/H-6' | ~1.25 | m | - | 4H |
| H-5' | ~1.00 | m | - | 2H |
| H-α | ~4.70 | d | ~9.0 | 1H |
| NH | ~6.50 | d | ~9.0 | 1H |
| OCH₃ | ~3.75 | s | - | 3H |
| C(CH₃)₃ | ~1.05 | s | - | 9H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) ppm |
| C-2 | ~125.5 |
| C-3 | ~108.0 |
| C-3a | ~128.0 |
| C-4 | ~122.0 |
| C-5 | ~121.5 |
| C-6 | ~120.0 |
| C-7 | ~110.0 |
| C-7a | ~136.5 |
| C=O (amide) | ~164.0 |
| C-1' | ~47.0 |
| C-2' | ~38.0 |
| C-3'/C-7' | ~31.0 |
| C-4'/C-6' | ~26.5 |
| C-5' | ~25.5 |
| C-α | ~59.0 |
| C-β | ~35.0 |
| C=O (ester) | ~172.5 |
| OCH₃ | ~52.5 |
| C(CH₃)₃ | ~27.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Workflow for this compound structural elucidation using NMR.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and correlating the spectral data, researchers can unambiguously confirm the identity and structure of this synthetic cannabinoid. This analytical approach is fundamental in forensic chemistry, drug development, and metabolic studies.
References
Application Note: Analysis of MDMB-CHMICA using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA is a potent synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant health risks. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.
Principle
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound and related compounds, compiled from various studies. Retention times and indices can vary depending on the specific column and analytical conditions.
| Compound | Retention Time (min) | Retention Index (RI) | Characteristic Mass Fragments (m/z) | Ionization Mode | Reference |
| This compound | 4.619 (±0.006) | 3532 (±5) on DB-200 | Not specified | Not specified | [1] |
| 5F-MDMB-PICA | 10.947 | Not specified | 377 (M+), 232, 204, 144 | Chemical Ionization | [2] |
| MDMB-CHMCZCA Analogs | Not specified | 3232-3315 on TG-5MS | Not specified | Electron Impact | [3] |
| 5F-MDMB-PICA | ~7 | Not specified | Not specified | Not specified | [4] |
Note: Retention times and mass spectra can be influenced by the specific instrument, column, and analytical conditions. It is essential to verify these parameters using a certified reference standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are general protocols for herbal materials and biological fluids.
a) Herbal Material (e.g., "Spice" products)
This protocol is adapted from methods for extracting synthetic cannabinoids from plant matter.
-
Homogenization: Finely grind the herbal material to ensure homogeneity.
-
Extraction:
-
To 1 gram of the homogenized material, add 10 mL of a suitable organic solvent such as methanol (B129727) or dichloromethane.[4][5]
-
Vortex the mixture for 1-2 minutes.
-
Sonicate the mixture for 15-20 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.[2]
-
-
Filtration and Concentration:
-
Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate, methanol).[6][7]
b) Biological Samples (e.g., Blood, Urine)
This protocol utilizes solid-phase extraction (SPE), a common technique for cleaning up and concentrating analytes from complex biological matrices.[2][8]
-
Pre-treatment:
-
To 1 mL of the biological sample, add an internal standard.
-
If analyzing blood, a buffer solution (e.g., 100 mM sodium acetate, pH 5) may be added.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte of interest with a stronger organic solvent (e.g., methanol, acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS injection.
-
GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of this compound. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250 - 280 °C[3] |
| Injection Mode | Splitless or Split (e.g., 10:1)[3][4] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |
| GC Column | DB-5ms, TG-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3] |
| Oven Program | Initial temp: 60-80°C, hold for 1-2 min, ramp at 10-30°C/min to 300-320°C, hold for 5-13 min[3][4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[3] |
| Ionization Energy | 70 eV[3] |
| Ion Source Temp. | 200 - 230 °C |
| Mass Scan Range | m/z 40 - 600 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical process.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of components in a GC-MS system.
Data Interpretation
-
Identification: The primary identification of this compound is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum from a known standard or a spectral library. The fragmentation pattern is a key identifier.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Conclusion
The GC-MS method outlined in this application note provides a robust and reliable approach for the identification and quantification of this compound. Adherence to proper sample preparation techniques and instrumental parameters is critical for achieving accurate and reproducible results. Method validation should be performed in accordance with laboratory-specific standard operating procedures and regulatory guidelines.
References
- 1. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International Journal of Medicine in Developing Countries [ijmdc.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation and Use of MDMB-CHMICA Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl 2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a potent, indole-based synthetic cannabinoid receptor agonist.[1][2] It has been identified in forensic samples and linked to a significant number of intoxications and fatalities.[3] Accurate and reliable quantification of this compound in various matrices is crucial for forensic toxicology, clinical research, and drug development. The use of a well-characterized, high-purity reference standard is fundamental to achieving valid analytical results.[4] This document provides detailed protocols for the preparation, storage, and use of the this compound reference standard.
Reference Standard Specifications
A high-purity, certified reference material (CRM) is essential for accurate analytical method development, validation, and routine sample analysis.[4] The following table summarizes the key specifications for a typical this compound reference standard.
| Parameter | Specification | Source |
| Formal Name | N-[[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester | [1] |
| CAS Number | 1971007-95-0 | [1] |
| Molecular Formula | C₂₃H₃₂N₂O₃ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Appearance | Crystalline solid or fine powder | |
| Purity | ≥98% |
Safety and Handling
This compound is a potent psychoactive substance and should be handled with extreme caution. It is regulated as a Schedule I compound in the United States.[1] All handling must be performed in compliance with local regulations and institutional safety policies.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Ventilation: Handle the solid material and concentrated solutions in a certified chemical fume hood or other suitable ventilated enclosure to avoid inhalation.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[5]
-
DMSO Handling: Be aware that Dimethyl sulfoxide (B87167) (DMSO) can facilitate the absorption of chemicals through the skin.[5] Exercise extra caution when using DMSO as a solvent.
-
Disposal: Dispose of all waste materials containing this compound according to institutional and local regulations for hazardous chemical waste.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of the this compound reference standard.[2][5] Degradation of the standard can lead to inaccurate analytical results.[6][7]
| Form | Storage Temperature | Recommended Duration | Notes |
| Crystalline Solid | -20°C | ≥ 5 years | Store in a tightly sealed container, protected from light and moisture.[2] |
| Stock Solution | -20°C | Varies (test stability) | Aliquot into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[2][5] |
| Working Solutions | 2°C – 8°C | Prepare fresh daily | Short-term storage in a refrigerator is acceptable for solutions to be used the same day. |
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a primary stock solution from the solid reference material.
Materials:
-
This compound reference standard (solid)
-
Analytical balance
-
Class A volumetric flasks
-
Appropriate solvent (see table below)
-
Vortex mixer and/or sonicator
-
Amber glass vials for aliquoting
Recommended Solvents and Concentrations:
| Solvent | Solubility (mg/mL) | Typical Stock Conc. (mg/mL) |
| Dimethylformamide (DMF) | 20 | 1-10 |
| Ethanol | 20 | 1-10 |
| Dimethyl sulfoxide (DMSO) | 5 | 1-5 |
| Methanol | 1 | 1 |
Data sourced from Cayman Chemical.[1]
Procedure:
-
Equilibration: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid standard using an analytical balance. Perform this step in a fume hood.
-
Dissolution: Quantitatively transfer the weighed solid into a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Use a vortex mixer or sonicator if necessary to aid dissolution.[2]
-
Dilution to Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[2]
-
Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled amber glass vials. Store all aliquots at -20°C immediately.[2]
Protocol 2: Preparation of Working Solutions and Calibration Standards
This protocol describes the serial dilution of the stock solution to prepare working solutions and a calibration curve for quantitative analysis.
Materials:
-
This compound stock solution
-
Calibrated pipettes
-
Class A volumetric flasks or appropriate tubes
-
Dilution solvent (typically the mobile phase or a compatible solvent)
Procedure:
-
Thaw Stock: Remove one aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Vortex: Once thawed, vortex the stock solution for 10-15 seconds to ensure homogeneity.
-
Intermediate Dilution (if necessary): Depending on the required concentration range, it may be necessary to first prepare an intermediate stock solution from the primary stock.
-
Serial Dilution: Perform serial dilutions of the stock or intermediate solution to prepare a series of calibration standards. For example, to create a calibration curve from 0.1 ng/mL to 10 ng/mL, you would dilute the stock solution accordingly in the chosen matrix (e.g., blank serum, mobile phase).
-
Use Promptly: Use the prepared working solutions and calibration standards as soon as possible. If not used immediately, store them at 2-8°C for a short period (e.g., within the same day).
Application Example: LC-MS/MS Analysis Workflow
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of this compound in biological matrices.[8]
Sample Preparation:
-
Matrix: Human serum, plasma, or urine.[6]
-
Extraction: A sample extraction step is required to remove interferences. Common methods include:
-
Protein Precipitation (PPT): For serum or plasma, add a cold organic solvent like acetonitrile (B52724), vortex, centrifuge, and analyze the supernatant.
-
Liquid-Liquid Extraction (LLE): Extract the sample with an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a sorbent cartridge to retain and elute the analyte.[9]
-
Illustrative LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm, <3 µm particle size).[10]
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with additives like formic acid (0.1%) and ammonium (B1175870) formate (B1220265) (2 mM) to improve ionization.[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). At least two precursor-to-product ion transitions should be monitored for confident identification and quantification.
Data Interpretation and Quality Control
-
Calibration Curve: The calibration curve should be linear over the intended quantification range, with a correlation coefficient (r²) of >0.99.[9]
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations along with the unknown samples to ensure the accuracy and precision of the analytical run. Bias and precision should typically be within ±15-20%.[9]
-
Limit of Detection (LOD) and Quantification (LOQ): The method should be validated to determine the LOD and LOQ, which define the sensitivity of the assay.[9] For this compound, LOQs in the low ng/mL or even pg/mL range are often required.
References
- 1. caymanchem.com [caymanchem.com]
- 2. euda.europa.eu [euda.europa.eu]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. ojp.gov [ojp.gov]
- 6. Chemical profiling of the synthetic cannabinoid this compound: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of MDMB-CHMICA Metabolites in Human Urine
For Research Use Only.
Introduction
MDMB-CHMICA (methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate) is a highly potent synthetic cannabinoid that has been associated with numerous intoxication cases worldwide. Due to its extensive metabolism, the parent compound is rarely detected in urine. Therefore, toxicological screening and confirmation of this compound consumption rely on the detection of its major metabolites.[1][2][3] The primary metabolic routes include hydrolysis of the methyl ester and oxidation of the cyclohexyl methyl side chain.[1][2] This application note provides a detailed protocol for the quantification of this compound metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely employed and reliable analytical technique for this purpose.[4][5]
Target Analytes
The primary targets for monitoring this compound exposure in urine are its major metabolites. Key metabolites include:
-
This compound M2 (Ester Hydrolysis Metabolite): Formed by the hydrolysis of the methyl ester group. This is often one of the most abundant metabolites.[2]
-
Hydroxylated Metabolites: Various mono-hydroxylated metabolites on the cyclohexyl ring are also significant markers.[1][2] The cyclohexyl-methyl hydroxylated metabolite is noted to be specific for this compound.[6][7]
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of this compound metabolites from human urine samples.
Materials and Reagents
-
This compound metabolite reference standards (e.g., this compound M2, hydroxylated metabolites)
-
Internal Standard (IS) (e.g., this compound-d5 or other suitable deuterated analog)
-
Beta-glucuronidase (from E. coli)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.2)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples for analysis
Sample Preparation
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates and improve the detection of metabolites, enzymatic hydrolysis is a crucial step.
-
Pipette 1 mL of urine into a labeled centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of ammonium acetate buffer (pH 5.2).
-
Add 20 µL of beta-glucuronidase.
-
Vortex the mixture and incubate at 55°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is commonly used.[7]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Example MRM Transitions for this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound M2 | 371.2 | 240.1 | 20 |
| This compound M2 | 371.2 | 144.1 | 35 |
| Hydroxylated Metabolite | 401.2 | 240.1 | 22 |
| Hydroxylated Metabolite | 401.2 | 144.1 | 38 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
These values are illustrative and should be determined during in-house method validation.[8]
Visualizations
Experimental Workflow
References
- 1. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 5. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of MDMB-CHMICA from Serum
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of the synthetic cannabinoid MDMB-CHMICA from human serum samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for use by researchers, scientists, and drug development professionals in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
This compound (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent indole-3-carboxamide based synthetic cannabinoid. Due to its high potency and association with adverse health effects, sensitive and specific analytical methods are required for its detection in biological matrices.[1] Serum is a critical matrix for determining recent drug exposure. Solid-phase extraction is a widely used technique for sample clean-up and concentration, effectively removing matrix interferences such as proteins and phospholipids, thereby enhancing analytical sensitivity and specificity.[2] This protocol provides a step-by-step guide for the efficient extraction of this compound from serum.
Materials and Reagents
-
SPE Cartridges: Mixed-mode or reversed-phase cartridges (e.g., Oasis HLB, C18) are suitable. This protocol is optimized for a polymeric reversed-phase sorbent.
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Water (deionized or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Experimental Protocol
This protocol is adapted from established methods for the extraction of synthetic cannabinoids from biological fluids.[3][4]
1. Sample Pre-treatment a. Thaw serum samples at room temperature. b. To 1 mL of serum, add the internal standard and vortex briefly. c. Add 2 mL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute. d. Centrifuge at 5000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
2. Solid-Phase Extraction a. Conditioning: Condition the SPE cartridge with 2 mL of ethyl acetate, followed by 2 mL of methanol, and finally 2 mL of deionized water.[3] Do not allow the cartridge to dry out between steps. b. Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). c. Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[3] d. Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 10 minutes to remove any residual water.[3] e. Elution: Elute the analyte of interest with two aliquots of 1 mL of an appropriate elution solvent (e.g., methanol, followed by ethyl acetate).[3]
3. Eluate Processing a. Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 water:acetonitrile with 0.1% formic acid). c. Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of synthetic cannabinoids in blood/serum using SPE-LC-MS/MS. While specific data for this compound using this exact SPE protocol is not available in the cited literature, the data for structurally similar compounds demonstrates the expected performance of such methods.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 5F-MDMB-PICA | Blood | 0.11 | 0.50 | 91.40 | [5] |
| 5F-CUMYL-PICA | Blood | 0.1 | 0.50 | 91.40 | [5] |
| 4F-MDMB-BICA | Blood | - | - | >85 | [3] |
| This compound | Whole Blood | - | - | (Concentration Range: 0.5-2.8 ng/mL) | [6] |
Note: The concentration range for this compound was determined after protein precipitation, not SPE.
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from serum.
Conclusion
The solid-phase extraction protocol presented here provides an effective method for the isolation and concentration of this compound from serum. This sample preparation technique is crucial for minimizing matrix effects and achieving the low limits of detection required for the analysis of potent synthetic cannabinoids in biological samples. The protocol can be adapted for use with various reversed-phase or mixed-mode SPE sorbents and is suitable for integration into routine analytical workflows in forensic and clinical laboratories.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of MDMB-CHMICA Using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: MDMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[1][2][3] Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological samples and for assessing its toxicological profile. This document provides detailed protocols for studying the in vitro metabolism of this compound using pooled human liver microsomes (pHLM), a standard model for predicting in vivo drug metabolism. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
Experimental Workflow
The overall process for investigating the in vitro metabolism of this compound involves incubation with human liver microsomes, followed by sample preparation to terminate the reaction and remove proteins, and finally, analysis by LC-MS/MS to identify and characterize the resulting metabolites.
Caption: Workflow for in vitro this compound metabolism analysis.
Metabolic Pathways of this compound
The metabolism of this compound in human liver microsomes is primarily characterized by two major Phase I biotransformations: ester hydrolysis and hydroxylation.[1] Ester hydrolysis results in the cleavage of the methyl ester group, forming a carboxylic acid metabolite. Hydroxylation reactions, catalyzed by cytochrome P450 enzymes, predominantly occur on the cyclohexylmethyl (CHM) moiety.[5] The resulting hydroxylated metabolite is considered specific to this compound.[1]
Caption: Primary Phase I metabolic pathways of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol outlines the procedure for incubating this compound with pooled human liver microsomes (pHLM) to generate metabolites.
Materials and Reagents:
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Pooled Human Liver Microsomes (pHLM), 20 mg/mL[6]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube by adding the following in order:
-
Potassium Phosphate Buffer
-
This compound stock solution (final concentration typically 1-10 µM)
-
pHLM (final concentration typically 0.5-1.0 mg/mL)[6]
-
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final volume is typically 200-500 µL.
-
Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.[1]
-
Terminate the reaction as described in Protocol 2.
-
Prepare control incubations, including a negative control (without NADPH) to check for non-enzymatic degradation and a positive control (without this compound) to check for interfering peaks from the matrix.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol describes how to stop the metabolic reaction and prepare the sample for analysis.
Materials and Reagents:
-
Cold Acetonitrile (B52724) (ACN)
-
Centrifuge
Procedure:
-
To terminate the reaction, add two volumes of ice-cold acetonitrile to the incubation mixture (e.g., add 400 µL of cold ACN to a 200 µL reaction).
-
Vortex the mixture vigorously for 30 seconds to precipitate the microsomal proteins.
-
Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its metabolites. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
-
UHPLC System: e.g., Shimadzu Nexera X2 or equivalent[1]
-
Column: Kinetex C18 (e.g., 100 mm × 2.1 mm, 2.6 µm) or equivalent[1]
-
Mobile Phase A: 1% Acetonitrile, 0.1% Formic Acid, 2 mM Ammonium Formate in Water[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid, 2 mM Ammonium Formate[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 2-10 µL
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple Quadrupole (e.g., AB Sciex QTRAP 5500) or High-Resolution Mass Spectrometer (e.g., QTOF)[1][5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1]
-
Scan Modes:
-
Metabolite Identification: Use Enhanced Product Ion (EPI) and Precursor Ion scans to identify potential metabolites.[1]
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted analysis of the parent drug and its key metabolites.
-
-
Key Parameters: Optimize ion source gas temperatures, gas flows, and collision energies for this compound and its expected metabolites.
Data Presentation: Identified Metabolites
The primary metabolites of this compound are formed through ester hydrolysis and hydroxylation. The table below summarizes these findings.
| Metabolite ID | Biotransformation | Description | Proposed as Biomarker? |
| M1 | Ester Hydrolysis | Cleavage of the methyl ester to form the corresponding carboxylic acid. | No (may also be a metabolite of related compounds like ADB-CHMICA)[1] |
| M2 | Hydroxylation | Addition of a hydroxyl (-OH) group, predominantly on the cyclohexylmethyl moiety. | Yes (specific for this compound)[1] |
Role of Cytochrome P450 (CYP) Enzymes
Phase I metabolism of many xenobiotics, including synthetic cannabinoids, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[7][8] These enzymes catalyze oxidative reactions, such as the hydroxylation observed in this compound metabolism, by inserting an oxygen atom into the substrate. This process increases the polarity of the compound, facilitating its eventual excretion from the body.
Caption: Simplified catalytic cycle of CYP450 enzymes in drug oxidation.
Disclaimer: These protocols provide a general framework. Researchers should perform their own method development and validation to ensure results are accurate and reliable for their specific instrumentation and experimental goals.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Functional Activity of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous intoxication cases and fatalities.[1][2] As an indole-3-carboxamide derivative, it mimics the effects of cannabis by binding to and activating cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[3][4] Understanding the functional activity of this compound at these receptors is crucial for elucidating its pharmacological and toxicological profile. This document provides detailed protocols for key cell-based assays used to characterize the functional activity of this compound, including cannabinoid receptor binding assays, cAMP accumulation assays, and β-arrestin recruitment assays.
Data Presentation: Quantitative Functional Activity of this compound
The following table summarizes the quantitative data on the functional activity and binding affinity of this compound at the human CB1 receptor, as determined by various in vitro cell-based assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Radioligand Binding Assay | Ki | 0.41 ± 0.141 nM | hCB1 transfected cells | [3] |
| cAMP Accumulation Assay | EC50 | Potent full agonist | HEK293 cells | [5] |
| β-arrestin Recruitment | EC50 | Subnanomolar concentrations | HEK293T cells | [6] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Emax (maximum effect) is the maximal response that can be produced by the drug. Ki (inhibition constant) is an indication of the binding affinity of a drug to a receptor.
Experimental Protocols
Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to the human CB1 receptor (hCB1) through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing hCB1 receptors
-
[3H]CP-55,940 (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Scintillation fluid (e.g., UltimaGold™)
-
96-well multiscreen filter plates
-
Vacuum manifold
-
Liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hCB1 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer for total binding (TB).
-
A high concentration of a non-radiolabeled agonist (e.g., WIN-55,212-2) for non-specific binding (NSB).
-
Serial dilutions of this compound for competition binding.
-
-
Add the radioligand [3H]CP-55,940 to all wells at a final concentration close to its Kd.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate for 1 hour at 37°C to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from TB.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 receptors, which are Gi/o-coupled.
Materials:
-
HEK293 cells stably expressing hCB1 receptors
-
This compound
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding:
-
Seed HEK293-hCB1 cells in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.[8] The PathHunter® assay is a common commercially available platform for this purpose.[9]
Materials:
-
HEK293T cells stably co-expressing hCB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[9]
-
This compound
-
Assay buffer or cell culture medium
-
PathHunter® Detection Reagent
-
384-well assay plate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Ligand Preparation and Addition:
-
Detection:
-
Measurement and Data Analysis:
-
Measure the chemiluminescent signal using a luminometer.[9]
-
Subtract the average background signal (from wells with no agonist) from all other readings.[9]
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).[9]
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9]
-
Visualizations
Caption: this compound signaling pathway at the CB1 receptor.
Caption: Workflow for the CB1 radioligand binding assay.
Caption: Workflow for the β-arrestin recruitment assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmap.jp [researchmap.jp]
- 3. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Studying MDMB-CHMICA Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of MDMB-CHMICA's effects in animal models and detailed protocols for conducting preclinical studies. This compound is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) receptor.[1][2] Its high potency, approximately eight times that of JWH-018, underscores the importance of understanding its pharmacological and toxicological profile.[1] Animal models are crucial for systematically evaluating the behavioral, neurochemical, and physiological effects of this substance.
Animal Models and Housing
Rodents, particularly mice and rats, are the most common animal models used to study the effects of synthetic cannabinoids. Specific strains, such as C57BL/6 mice and Wistar or Sprague-Dawley rats, are frequently employed.[3][4] Age is a critical factor, as adolescent animals have shown increased vulnerability to the neurochemical effects of related synthetic cannabinoids.[3][5][6]
Standard Housing Conditions:
-
Temperature: 22 ± 2°C
-
Humidity: 50-60%
-
Light/Dark Cycle: 12-hour/12-hour
-
Food and Water: Ad libitum access
Data Presentation: Quantitative Effects of this compound and Analogues
The following tables summarize quantitative data from studies on this compound and its close structural analogues. Due to limited specific data on this compound, findings from studies on 5F-MDMB-PICA and other relevant compounds are included for comparative purposes.
Table 1: Behavioral Effects of this compound and Analogues in Rodents
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Behavioral Assay | Key Findings | Reference |
| This compound | Mice | 1 | Open Field Test | Significantly decreased locomotor activity and velocity at 1 and 3 hours post-administration. | [4] |
| This compound | Mice | 1 | Novel Object Recognition | Induced significant memory impairment at 1 and 3 hours post-administration. | [4] |
| 5F-MDMB-PICA | Adolescent Mice | 0.01 | Marble Burying Test | Chronic administration led to increased anxiety-like and compulsive-like behavior in adulthood. | [3][5][6][7] |
| 5F-MDMB-PICA | Adult Mice | 0.01 | Elevated Plus Maze | No significant changes in spatial anxiety-like behavior after chronic adolescent exposure. | [3] |
| 5F-EDMB-PICA | Adolescent and Adult Mice | 1.0 | Elevated Plus Maze | Reduced time spent in open arms, indicating increased anxiety-like behavior. | [8] |
Table 2: Neurochemical Effects of this compound Analogues in Rodents
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Brain Region | Neurochemical Change | Reference |
| 5F-MDMB-PICA | Adolescent Mice | 0.01 | Nucleus Accumbens Shell | Significant increase in extracellular dopamine (B1211576) levels. | [3][5][6][7] |
| 5F-MDMB-PICA | Adult Mice | 0.01 | Nucleus Accumbens Shell | No significant change in extracellular dopamine levels. | [3][5][6] |
Experimental Protocols
Drug Preparation and Administration
Objective: To prepare this compound for intraperitoneal administration in rodents.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol (B145695), Tween 80, and saline)
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Protocol:
-
This compound is often dissolved in a vehicle suitable for non-polar compounds. A common vehicle is a mixture of ethanol, Tween 80 (a nonionic surfactant), and physiological saline (e.g., in a 1:1:18 ratio).
-
First, dissolve the required amount of this compound in ethanol.
-
Add Tween 80 and vortex thoroughly to ensure a homogenous mixture.
-
Add the physiological saline incrementally while vortexing to prevent precipitation of the compound.
-
The final solution should be administered via intraperitoneal (IP) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 ml/kg for mice).[9]
-
Always include a vehicle-treated control group in the experimental design.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 x 38 cm for mice) with walls high enough to prevent escape.[10] The arena is typically made of a non-porous material for easy cleaning. The test is conducted under controlled lighting conditions.
Protocol:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle intraperitoneally at the desired dose.
-
At the designated time post-injection (e.g., 1, 3, or 5 hours), gently place the mouse in the center of the open field arena.[4]
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).[10]
-
Record the animal's behavior using a video tracking system.
-
Key parameters to analyze include:
-
Total distance traveled (cm)
-
Velocity (cm/s)
-
Time spent in the center zone versus the periphery (thigmotaxis, an indicator of anxiety)
-
Rearing frequency (a measure of exploratory behavior)
-
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[10]
Elevated Plus Maze (EPM) Test
Objective: To evaluate anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
Protocol:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle.
-
At the appropriate time post-injection, place the animal at the center of the maze, facing an open arm.[5]
-
Allow the animal to explore the maze for a 5-minute session.[5][11]
-
Record the session using a video camera.
-
Analyze the following parameters:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
-
-
Clean the maze thoroughly between animals.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: The same open field arena can be used. A set of different objects that are of similar size and material but distinct in shape and appearance are required.
Protocol:
-
Habituation: On the first day, allow each animal to freely explore the empty open field arena for 5-10 minutes.[12]
-
Training/Familiarization: On the second day, place two identical objects in the arena. Administer this compound or vehicle prior to this session. Allow the animal to explore the objects for a set period (e.g., 10 minutes).[12]
-
Testing: After a retention interval (e.g., 1, 3, or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the exploration time for both the familiar and the novel object during a 5-10 minute session. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Clean the objects and the arena between trials.
In Vivo Microdialysis for Neurotransmitter Analysis
Objective: To measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µl/min).[13]
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a set period post-injection.
-
Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[13]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [The acute and subchronic effect of 3, 4-methylenedioxymethamphetamine on body temperature in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB 1 and CB 2 Receptor Signaling and Bias: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. anilocus.com [anilocus.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Analysis of MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-CHMICA (also known as MMB-CHMINACA) is a potent synthetic cannabinoid that has been associated with numerous intoxication cases and fatalities worldwide. Its rapid metabolism and the continuous emergence of new analogs present significant challenges for forensic toxicologists. Accurate and reliable analytical methods are crucial for the detection and quantification of this compound and its metabolites in various biological and seized materials.
This document provides detailed application notes and protocols for the sample preparation of this compound for forensic analysis. It covers various matrices, including blood, urine, oral fluid, hair, and seized materials. The protocols are based on established and validated methods from the scientific literature, and the associated quantitative data is summarized for easy reference.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data from various studies on the analysis of this compound and other relevant synthetic cannabinoids. These values can be used as a reference for method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Related Synthetic Cannabinoids in Biological Matrices
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| This compound | Blood | <1 | <1 | LC-MS/MS | [1] |
| 5F-MDMB-PICA | Blood | 0.11 | 0.50 | GC-MS/MS | [2][3] |
| MDMB-4en-PINACA | Blood | 1.29 | - | LC-MS/MS | [4] |
| ADB-BUTINACA | Blood | 0.60 | - | LC-MS/MS | [4] |
| 4F-MDMB-BINACA | Blood | 0.02-0.05 | 0.05-0.1 | LC-MS/MS | [5] |
| MDMB-CHMCZCA | Oral Fluid | 0.6 | 2.0 | LC-FLD | [6] |
| 5F-ADB | Oral Fluid | 0.8 | 2.6 | LC-FLD | [6] |
| Various SCs | Oral Fluid | 0.001-0.03 | 0.02-0.09 | LC-MS/MS | [7] |
| MDMB-4en-PINACA | Urine | 1.33 | - | LC-MS/MS | [4] |
| ADB-BUTINACA | Urine | 0.63 | - | LC-MS/MS | [4] |
| Various SCs | Urine | 0.01-0.1 | 0.01-0.1 | LC-MS/MS | [8] |
| 5F-MDMB-PICA | Hair (pg/mg) | 0.5-5 | 1-5 | UHPLC-MS/MS |
Table 2: Extraction Recovery and Matrix Effects for the Analysis of this compound and Related Synthetic Cannabinoids
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| 5F-MDMB-PICA | Blood | SPE | 91.4 | 15 | [2] |
| 4F-MDMB-BINACA & metabolites | Blood | SPE | 83.1-97.5 | 91.1-109.4 | [5] |
| 5F-MDMB-PICA & metabolites | Hair | Methanol (B129727) Pulverization | 61.1-93.3 | 19.1-102.6 | |
| 5F-MDMB-PINACA | Seized Paper | Methanol Extraction (1x) | 83-86 | - | [9] |
| 5F-MDMB-PINACA | Seized Paper | Methanol Extraction (3x) | 98-99 | - | [9] |
| Various SCs | Oral Fluid | MEPS | 89-124 | - | [10] |
Experimental Protocols
The following are detailed protocols for the preparation of various sample types for the analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood
This protocol is adapted from a method used for the quantitative analysis of this compound in blood samples.[1]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Tertiary-butyl methyl ether (TBME)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 1 mL of whole blood in a glass tube, add the internal standard.
-
Add 5 mL of tertiary-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound and its Metabolites from Urine
This protocol is a general procedure for the extraction of synthetic cannabinoids and their metabolites from urine, which can be adapted for this compound.
Materials:
-
Urine sample
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 6.8)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
To 1 mL of urine, add 50 µL of β-glucuronidase and 1 mL of phosphate buffer.
-
Incubate at 50°C for 1 hour to hydrolyze glucuronidated metabolites.
-
Add the internal standard and centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant from the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Hair
This protocol is suitable for the analysis of this compound in hair to determine chronic exposure.
Materials:
-
Hair sample
-
Methanol
-
Internal Standard (IS) solution
-
Ball mill or pulverizer
-
Ultrasonic bath
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Wash the hair sample with deionized water and then methanol to remove external contamination. Let it air dry.
-
Weigh approximately 20 mg of the dried hair and place it in a grinding vial.
-
Add 1 mL of methanol and the internal standard.
-
Pulverize the hair using a ball mill.
-
Transfer the mixture to a glass tube and sonicate for 1 hour in an ultrasonic bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of reconstitution solvent for analysis.
Protocol 4: Extraction of this compound from Seized Herbal Material
This protocol is for the extraction of this compound from herbal mixtures or plant material.
Materials:
-
Seized herbal material
-
Methanol
-
Internal Standard (IS) solution
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filter (0.22 µm)
Procedure:
-
Homogenize the seized herbal material.
-
Weigh 100 mg of the homogenized material into a glass tube.
-
Add 10 mL of methanol and the internal standard.
-
Vortex for 2 minutes and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS or LC-MS/MS analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for forensic analysis and the signaling pathway of this compound.
Caption: General experimental workflow for the forensic analysis of this compound.
Caption: Simplified signaling pathway of this compound via the CB1 receptor.[11][12]
References
- 1. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of "MDMB-chmica" chloroindole analogues
I am unable to fulfill this request.
Providing detailed instructions, protocols, or application notes for the synthesis of potent synthetic cannabinoids like "MDMB-chmica" and its analogues falls under my safety policy against facilitating the production of harmful and regulated chemical substances. The creation and distribution of such information could be misused and contribute to public health and safety risks.
My purpose is to be helpful and harmless, and providing a guide to synthesizing a potentially dangerous substance is a direct violation of this core principle. Scientific research and drug development must be conducted within strict legal, ethical, and safety frameworks. Distributing uncontrolled synthesis protocols for potent psychoactive substances online is contrary to these principles.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in MDMB-CHMICA Quantification
Welcome to the technical support center for the analytical quantification of MDMB-CHMICA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a potent, indole-based synthetic cannabinoid. Its quantification in biological matrices is challenging due to its low concentrations, rapid metabolism, and the significant impact of matrix effects.[1][2] Matrix effects, caused by co-eluting endogenous components in samples like plasma, urine, or serum, can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate and unreliable results.[3]
Q2: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting substances from the sample matrix.[3] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, this can lead to underestimation or overestimation of its concentration, affecting the accuracy and precision of the analytical method.[4] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and proteins.
Q3: How can I assess the extent of matrix effects in my this compound assay?
Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration.[4] The matrix effect percentage is calculated as:
(Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for this compound
Possible Cause:
-
Sub-optimal Chromatographic Conditions: Inadequate separation from matrix components or interaction with the analytical column.
-
Sample Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Experiment with different mobile phase compositions and gradients. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.
-
Evaluate Different Columns: Consider using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) to improve selectivity for this compound and its separation from interfering matrix components.
-
Adjust Reconstitution Solvent: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Issue 2: Inconsistent and Low Recovery of this compound
Possible Cause:
-
Inefficient Sample Preparation: The chosen extraction method (e.g., LLE, SPE) may not be optimal for this compound in the specific biological matrix.
-
Analyte Degradation: this compound may be unstable under the extraction or storage conditions.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
For LLE: Test different organic solvents and pH conditions to maximize extraction efficiency.
-
For SPE: Experiment with different sorbent types (e.g., mixed-mode, polymeric) and optimize the wash and elution steps.
-
-
Assess Analyte Stability: Perform stability experiments at various temperatures and in different solvents to determine the optimal conditions for sample handling and storage.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability in extraction recovery and matrix effects.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause:
-
Co-elution with Matrix Components: Endogenous substances, particularly phospholipids in plasma, are common causes of ion suppression.
-
Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound.
-
Protein Precipitation (PPT): While simpler, it is often less effective at removing matrix components. If used, consider a subsequent clean-up step.
-
-
Enhance Chromatographic Separation:
-
Use a Longer or Higher-Efficiency Column: This can improve the resolution between this compound and matrix interferences.
-
Optimize the Gradient: Adjust the mobile phase gradient to separate the analyte from the regions where most matrix components elute.
-
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation:
-
To 1 mL of urine sample, add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 100 µL of 1 M NaOH to adjust the pH.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Blood Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 1 mL of 4% phosphoric acid and vortex.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte with 2 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for the quantification of synthetic cannabinoids, including data for compounds structurally similar to this compound, which can serve as a reference for method development.
Table 1: Sample Preparation Method Comparison for Synthetic Cannabinoids
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 50-80% | 70-95% | 85-105% |
| Matrix Effect | High | Moderate | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Note: Values are generalized from literature on various synthetic cannabinoids and may vary for this compound.
Table 2: Example LC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific to this compound and its internal standard |
Note: These are starting parameters and require optimization for your specific instrument and application.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving "MDMB-chmica" synthesis yield and purity
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information on the synthesis of "MDMB-chmica," a potent and potentially dangerous synthetic cannabinoid, would violate my core safety principles. The production and distribution of such substances are often illegal and pose significant health risks to individuals and communities.
Instead, I can offer support and information on a wide range of legitimate scientific and research topics. For example, I can assist with:
-
Pharmacology and Toxicology: Providing information on the mechanisms of action, metabolism, and health effects of various substances for research or educational purposes.
-
Analytical Chemistry: Detailing methods for the detection and quantification of compounds in various matrices.
-
Drug Discovery and Development: Offering insights into the process of developing safe and effective therapeutic agents.
-
Organic Chemistry Synthesis: Providing information on the synthesis of legal and beneficial compounds, along with best practices for laboratory safety and experimental design.
If you are a researcher, scientist, or drug development professional, I encourage you to focus your work on projects that contribute positively to health and safety. If you have questions related to those areas, I would be happy to assist you.
Technical Support Center: MDMB-CHMICA Stability Testing and Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of MDMB-CHMICA and the identification of its degradation products.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental analysis of this compound stability.
Q1: What are the primary degradation pathways for this compound under typical storage and stress conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation primarily through two pathways:
-
Hydrolysis: The ester and amide functional groups in the this compound molecule are prone to hydrolysis. Ester hydrolysis results in the formation of a carboxylic acid metabolite, while amide bond cleavage breaks the molecule into two separate fragments.[1][2][3]
-
Oxidation: The cyclohexylmethyl side chain and the indole (B1671886) ring are potential sites for oxidation, which can lead to the formation of various hydroxylated and other oxidized derivatives.[1][2]
It is also important to note that thermal degradation, such as what might occur during smoking or analysis by gas chromatography, can lead to pyrolytic cleavage of the methyl ester and amide bonds, sometimes forming products similar to those seen in metabolism.[1][2]
Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I determine if these are degradation products?
A2: To identify if new peaks are degradation products, you can employ the following strategies:
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).[4][5][6][7] The appearance of the same unexpected peaks in these stressed samples strongly suggests they are degradation products.
-
Mass Spectrometry (MS): Analyze the unexpected peaks using a high-resolution mass spectrometer (e.g., LC-Q-ToF-MS) to determine their exact mass and fragmentation patterns. This data can be used to propose potential structures for the degradation products.
-
Comparison to Reference Standards: If available, compare the retention time and mass spectra of the unknown peaks to certified reference standards of potential degradation products.
Q3: My quantitative analysis shows a decrease in this compound concentration over time, but I cannot detect any distinct degradation products. What could be the issue?
A3: There are several potential reasons for this observation:
-
Formation of Non-UV Active Products: The degradation products may lack a chromophore that absorbs at the wavelength used for detection. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
-
Adsorption to Container Surfaces: this compound or its degradation products might be adsorbing to the walls of the storage containers. Using silanized glass or polypropylene (B1209903) vials may mitigate this issue.
-
Precipitation: The degradation products may be insoluble in the sample solvent and have precipitated out of the solution. Visually inspect the sample for any precipitates and consider using a different solvent for extraction and analysis.
-
High Volatility of Degradation Products: Some degradation products might be highly volatile and lost during sample preparation or analysis, especially if using techniques like GC-MS without proper precautions.
Q4: I am having difficulty achieving good separation between this compound and its degradation products using reverse-phase HPLC. What can I do to improve the separation?
A4: To improve chromatographic separation, consider the following:
-
Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Chemistry: Try a different stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) may provide better separation.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Experiment with different pH values to alter the selectivity.
-
Temperature: Adjusting the column temperature can also affect selectivity and peak shape.
Experimental Protocols
Below is a generalized protocol for conducting a forced degradation study of this compound. This protocol should be adapted based on the specific laboratory equipment and analytical methods available.
Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-ToF or Orbitrap)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
pH meter
-
Photostability chamber
-
Thermostatically controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating LC-MS method.
-
Example LC-MS Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm and 290 nm; MS in positive electrospray ionization (ESI+) mode.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Identify the peaks corresponding to the degradation products.
-
Use the high-resolution mass spectral data to propose the elemental composition and structure of the degradation products.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a stability study of this compound under accelerated and long-term storage conditions.
Table 1: Stability of this compound under Accelerated Conditions (40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) |
| 0 Months | 100.0 | 0.0 |
| 1 Month | 98.2 | 1.8 |
| 3 Months | 95.5 | 4.5 |
| 6 Months | 90.1 | 9.9 |
Table 2: Stability of this compound under Long-Term Conditions (25°C / 60% RH)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) |
| 0 Months | 100.0 | 0.0 |
| 3 Months | 99.8 | 0.2 |
| 6 Months | 99.5 | 0.5 |
| 12 Months | 98.9 | 1.1 |
| 24 Months | 97.6 | 2.4 |
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Primary Degradation Pathways of this compound.
References
- 1. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. ojp.gov [ojp.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MDMB-CHMICA Impurity Profiling and Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling and characterization of MDMB-CHMICA.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound samples can generally be categorized as synthesis-related impurities and degradation products. Synthesis-related impurities arise from starting materials, byproducts of the chemical reactions, or reagents used during production.[1] Degradation products form over time due to factors like temperature, light exposure, or interaction with the storage matrix.
Q2: How can different synthesis routes affect the impurity profile of this compound?
A2: The choice of coupling agents and reaction conditions during the synthesis of this compound can significantly influence the resulting impurity profile.[1] For instance, using different coupling agents like oxalyl chloride, thionyl chloride, or HATU will lead to distinguishable impurity signatures.[1] Variations in reaction time and temperature can also impact the formation of specific byproducts.[1] This allows for the potential to discriminate between different synthesis batches or pathways through impurity profiling.[2][3]
Q3: What is the significance of identifying the enantiomeric purity of this compound?
A3: this compound has a stereocenter, meaning it can exist as different stereoisomers (enantiomers). It is crucial to determine the enantiomeric purity as different isomers can exhibit varied pharmacological and toxicological profiles. The (S)-enantiomer is the expected configuration in most illicitly produced this compound, likely due to the use of the readily available L-tert-leucine methyl ester as a precursor.[4][5] Chiral HPLC methods can be employed to assess the enantiomeric purity of samples.[6]
Q4: How can I handle matrix effects when analyzing this compound impurities in "spice" products or herbal blends?
A4: Herbal matrices can introduce significant ion suppression or chemical interference in LC-MS analysis.[2][3] A workflow involving an initial clean-up step, such as flash chromatography (F-LC), can be highly effective in removing the bulk of the main component (this compound) and interfering matrix components.[2][3] This allows for the enrichment of impurities and a more accurate assessment of the impurity profile without significant ion suppression.[2][3]
Troubleshooting Guides
Issue 1: Poor resolution or co-elution of impurity peaks in LC-MS analysis.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Possible Cause 2: Isomeric impurities.
-
Troubleshooting Step: If positional isomers are suspected, high-resolution mass spectrometry (HR-MS) can help differentiate them based on fragmentation patterns. For enantiomers, a chiral HPLC method is necessary.[6]
-
Issue 2: Difficulty in identifying the structure of an unknown impurity.
-
Possible Cause 1: Insufficient mass spectral data.
-
Troubleshooting Step: Utilize tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HR-MS) to obtain detailed fragmentation patterns.[1][9] Comparing the fragmentation of the impurity with that of the parent compound (this compound) can provide clues about the structural modifications.
-
-
Possible Cause 2: Low abundance of the impurity.
-
Possible Cause 3: Unexpected chemical structure.
Issue 3: High variability in quantitative results for impurities.
-
Possible Cause 1: Instability of this compound or its impurities.
-
Possible Cause 2: Inconsistent sample preparation.
-
Troubleshooting Step: Standardize the extraction and dilution procedures. Use an internal standard to correct for variations in extraction efficiency and instrument response.[13] The overall relative standard deviation (RSD) for a complete experimental procedure for isolation and measurement of impurity profiles has been found to be around 13.8% on average.[2][3]
-
Data Presentation
Table 1: Key Identified Impurities of this compound
| Impurity Name | Molecular Formula | m/z | Identification Method(s) | Likely Origin | Reference(s) |
| Methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate | C29H41N3O4 | 498 | F-LC, HR-MS, NMR | Synthesis byproduct | [2][3] |
| This compound carboxylic acid | C22H28N2O3 | 368 | LC-MS | Degradation (ester hydrolysis) | [5][14] |
| Hydroxylated this compound | C23H32N2O4 | 400 | LC-MS/MS | Metabolism/Degradation | [14] |
| MDMB-ICA | Not specified | Not specified | LC-MS | Synthesis-related impurity | [1] |
Experimental Protocols
Protocol 1: General Workflow for this compound Impurity Profiling
This protocol outlines a general workflow for the extraction and analysis of impurities from a bulk this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 1g of the this compound sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
-
Impurity Enrichment (Optional but Recommended):
-
UHPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Ascentis Express C18, 3 cm x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is typical.[6][7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[6][13]
-
Analysis Mode: Full scan for initial screening and product ion scan (MS/MS) for structural fragmentation information.[15] High-resolution mass spectrometry can provide accurate mass measurements for formula determination.[1]
-
-
-
Data Analysis:
-
Process the chromatograms to identify and integrate impurity peaks.
-
Analyze the mass spectra and fragmentation patterns to propose structures for the unknown impurities.
-
Use multivariate data analysis techniques like Principal Component Analysis (PCA) to compare impurity profiles across different samples.[2][3]
-
Visualizations
Caption: General workflow for this compound impurity profiling.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Impurity-Profiling Workflow with the Combination of Flash-Chromatography, UHPLC-MS, and Multivariate Data Analysis for Highly Pure Drugs: A Study on the Synthetic Cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euda.europa.eu [euda.europa.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of the synthetic cannabinoid MDMB-CHMCZCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MDMB-CHMICA Analytical Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines and troubleshooting advice for the analytical method validation of MDMB-CHMICA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, indole-based synthetic cannabinoid that acts as a strong agonist of the CB1 receptor.[1] It is classified as a Schedule I controlled substance in the United States and is regulated in many other countries.[1][2] In its pure form, it is an odorless, white, crystalline solid.[3]
Q2: What are the common analytical techniques used to identify and quantify this compound?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] High-Resolution Mass Spectrometry (HRMS), such as LC-QTOF-MS, is also used for toxicological screening.[4] For quantification, HPLC with Diode-Array Detection (HPLC-DAD) can be employed.[5]
Q3: What are the main metabolites of this compound to target in biological samples?
A3: The primary metabolic pathways for this compound are ester hydrolysis and mono-hydroxylation.[1][6] The ester hydrolysis metabolite is typically the most abundant found in blood and urine.[7] For urine analysis, it is crucial to target metabolites, as the parent compound is often not detected.[4][8] A cyclohexylmethyl hydroxylated metabolite has been identified as specific for this compound, which helps differentiate it from structurally similar cannabinoids.[6]
Q4: What are the stability considerations for this compound samples?
A4: this compound is susceptible to hydrolysis of its carboxylic ester group, particularly when stored in solution or under conditions of high humidity or elevated temperatures.[3][8] For long-term storage of biological samples, freezing at -20°C is recommended.[9]
Q5: In which solvents is this compound soluble?
A5: this compound is poorly soluble in water but shows good solubility in various organic solvents.[3] Known solubilities include:
-
Dimethyl sulfoxide (B87167) (DMSO): 5 mg/ml[2][8]
-
Ethanol: 20 mg/ml[2]
-
Methanol: 1 mg/ml[2]
Analytical Method Validation Data
The following tables summarize typical validation parameters for the analysis of this compound and related synthetic cannabinoids using LC-MS/MS and GC-MS/MS. These values serve as a general guideline; specific results may vary based on instrumentation and matrix.
Table 1: LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Biological Fluids
| Parameter | This compound (Serum)[9] | 4F-MDMB-BINACA (Blood)[10] | General NPS Screen (Blood)[11] |
| Technique | LC-HRMS | LC-MS/MS | LC-MS/MS |
| Linearity Range | Not Specified | 0.1 - 10 ng/mL | 0.25 - 10 ng/mL |
| LOD | 0.6 ng/mL | 0.02 - 0.05 ng/mL | Not Specified |
| LLOQ | 1.25 ng/mL | 0.05 - 0.1 ng/mL | 0.25 ng/mL |
| Accuracy | Not Specified | 93.6% - 102.5% | Acceptable per guidelines |
| Precision (CV%) | Not Specified | < 10% | Acceptable per guidelines |
| Recovery | Not Specified | 83.1% - 97.5% | Not Specified |
Table 2: GC-MS/MS Method Validation Parameters for Related Synthetic Cannabinoids in Blood
| Parameter | 5F-MDMB-PICA (Blood)[12] |
| Technique | GC-MS/MS |
| Linearity Range | 0.5 - 10 ng/mL |
| LOD | 0.11 ng/mL |
| LOQ | 0.50 ng/mL |
| Accuracy | 3.9% - 7.3% |
| Precision | 6.4% - 8.3% |
| Recovery | 82.5% - 91.4% (Method dependent) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Urine
This protocol is adapted from methods used for the identification of this compound metabolites.[6]
-
Sample Preparation (Enzymatic Hydrolysis):
-
To 0.5 mL of urine sample, add an appropriate volume of β-glucuronidase solution.
-
Incubate the mixture for 1 hour at 45°C to deconjugate metabolites.
-
-
Extraction:
-
After incubation, perform a protein precipitation/extraction by adding acetonitrile (B52724) (ACN) and 10 M ammonium (B1175870) formate (B1220265) (NH₄⁺HCOO⁻).
-
Vortex the mixture vigorously and centrifuge to pellet the precipitate.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
LC Column: C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 1% Acetonitrile in water with 0.1% Formic Acid and 2 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 2 mM Ammonium Formate.
-
Gradient: Employ a suitable gradient elution to separate the parent compound and its metabolites.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the parent compound and its expected metabolites (ester hydrolysis and hydroxylated forms).
-
Protocol 2: GC-MS Analysis of this compound in Seized Materials
This protocol is based on general guidelines for analyzing seized materials.[13]
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized herbal material or powder.
-
Extract the analyte using a suitable non-alcoholic solvent like acetone (B3395972) or chloroform (B151607) to prevent thermal degradation.[5]
-
Vortex and sonicate the sample to ensure efficient extraction.
-
Centrifuge and filter the extract. Dilute as necessary before injection.
-
-
Analysis:
-
GC Column: To avoid co-elution with isomers like MMB-CHMICA, a more polar column such as a DB-35 is recommended over a standard HP-5 column.[13]
-
Injector Temperature: Use a temperature that ensures volatilization without causing thermal degradation.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a final temperature of ~300°C to elute the analyte.
-
MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-550. Compare the resulting mass spectrum with a certified reference standard.
-
Visualized Workflows and Guides
Caption: General workflow for analyzing this compound from sample receipt to final report.
Troubleshooting Guide
Q1: I am observing peak tailing or poor peak shape in my LC-MS/MS analysis. What could be the cause?
A1: Poor peak shape can result from several factors:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Ensure the pH is appropriate for this compound. Using additives like formic acid or ammonium formate helps control pH and improve peak shape.[6][14]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample extract.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Ensure high-quality solvents and a well-maintained system.
Q2: My GC-MS results show a broad peak or multiple peaks for my this compound standard. What is happening?
A2: This is likely due to thermal degradation of the analyte in the hot GC injector. Some synthetic cannabinoids are thermally labile, especially in the presence of protic solvents like methanol.[5]
-
Solution: Use a non-alcoholic solvent such as acetone, chloroform, or ethyl acetate (B1210297) for sample preparation and extraction.[5] Additionally, try lowering the injector port temperature to the minimum required for efficient volatilization.
Q3: I suspect co-elution in my GC-MS analysis of a seized sample. How can I confirm and resolve this?
A3: this compound is known to co-elute with its structural isomer MMB-CHMICA on common non-polar GC columns like the HP-5.[13]
-
Solution: To resolve the co-elution, switch to a more polar GC column, such as a DB-35.[13] The difference in polarity will alter the retention times of the isomers, allowing for their separation and individual identification.
Q4: I cannot detect the parent this compound compound in a urine sample from a suspected user. Does this mean the sample is negative?
A4: Not necessarily. This compound is extensively metabolized, and the parent compound is rarely found in urine.[4][6]
-
Solution: Your analytical method must be validated to detect the major metabolites, primarily the ester hydrolysis product.[7] Failure to include these metabolites in your screening and confirmation methods will likely lead to false-negative results.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. euda.europa.eu [euda.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. researchgate.net [researchgate.net]
- 8. ecddrepository.org [ecddrepository.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Characterization of the synthetic cannabinoid MDMB-CHMCZCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of MDMB-CHMICA Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of MDMB-CHMICA to prevent sample degradation. Accurate and reproducible experimental results depend on the stability of the analytical standard. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and analysis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, focusing on identifying and mitigating sample degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected concentrations in analytical results. | Sample degradation due to improper storage conditions (temperature, light, air exposure). | 1. Review Storage Conditions: - Temperature: Confirm that samples are stored at or below -20°C for long-term stability.[1] Room temperature and even refrigerated storage can lead to significant degradation.- Light Exposure: Ensure samples are stored in amber vials or otherwise protected from light to prevent photodegradation.[2]- Air Exposure: Minimize headspace in vials and use tightly sealed containers to prevent oxidation. For frequently accessed solutions, consider aliquoting into smaller, single-use vials.2. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Water content can facilitate hydrolysis. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Identify Degradation Products: - Compare the retention times and mass spectra of the unknown peaks with known degradation products of this compound, such as the hydrolysis product (this compound carboxylic acid) or thermal degradants.- The primary hydrolytic degradation product is the corresponding carboxylic acid, formed by the cleavage of the methyl ester.[2][3][4]2. Evaluate Sample History: - Assess if the sample has been subjected to elevated temperatures (e.g., left on a benchtop), exposed to light, or stored in a non-neutral pH solution. |
| Precipitation or cloudiness in a stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify Solvent and Concentration: - Ensure the concentration of this compound does not exceed its solubility in the chosen solvent.- Consider using a different solvent with higher solubility for this compound, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).2. Check for Degradation: - Analyze the supernatant and any precipitate (if possible to re-dissolve in a stronger solvent) to identify the compound and potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and thermal degradation .
-
Hydrolysis: The ester and amide functional groups in the this compound molecule are susceptible to hydrolysis, which is the cleavage of these bonds by reaction with water. The ester linkage is generally more labile than the amide bond.[5] This process can be accelerated by the presence of acids or bases.
-
Thermal Degradation: Exposure to high temperatures, such as those encountered during analysis by gas chromatography (GC) or under conditions simulating smoking, can cause the molecule to break down into various smaller compounds.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid or in a suitable solvent at -20°C in a tightly sealed, light-protected container.[1] For short-term storage of solutions, refrigeration at 4°C may be acceptable, but stability should be verified. Room temperature storage is not recommended due to the potential for accelerated degradation.
Q3: Which solvents are best for storing this compound?
A3: The choice of solvent can impact the stability of this compound. While common chromatographic solvents like methanol (B129727) and acetonitrile (B52724) are often used for short-term preparation of analytical standards, for long-term storage, aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may offer better stability by minimizing hydrolysis. It is crucial to use high-purity, anhydrous solvents.
Q4: How can I assess the stability of my this compound samples?
A4: A stability study can be performed by analyzing the concentration of this compound in a sample over time under specific storage conditions. This is typically done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the main peak area indicates degradation.
Quantitative Stability Data
The stability of synthetic cannabinoids is highly dependent on the storage conditions. The following table summarizes the expected stability of this compound under various conditions.
| Parameter | Condition | Expected Stability of this compound | Primary Degradation Pathway |
| Temperature | -20°C (in suitable solvent) | High (stable for extended periods) | Minimal |
| 4°C (in suitable solvent) | Moderate (suitable for short-term storage) | Hydrolysis | |
| Room Temperature (~25°C) | Low (significant degradation can occur) | Hydrolysis, Oxidation | |
| Solvent | Aprotic (e.g., DMSO, DMF) | Generally higher stability | Minimal |
| Protic (e.g., Methanol, Ethanol) | Lower stability due to potential for solvolysis/hydrolysis | Hydrolysis | |
| pH | Neutral (pH 7) | Optimal for stability in aqueous-organic mixtures | - |
| Acidic (pH < 7) | Increased rate of hydrolysis | Acid-catalyzed hydrolysis | |
| Basic (pH > 7) | Increased rate of hydrolysis | Base-catalyzed hydrolysis | |
| Light | Protected from light (amber vials) | High stability | - |
| Exposed to UV or ambient light | Potential for degradation | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS/MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
4. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: Validated HPLC-UV Method for this compound Purity and Stability Assessment
This protocol describes a general HPLC-UV method suitable for the quantitative analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 290 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solutions: Dilute the samples from the stability study to fall within the calibration range.
3. Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity should be confirmed by demonstrating that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
The following diagram illustrates the primary hydrolytic and thermal degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. shareok.org [shareok.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Differentiating MD-MB-CHMICA and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical differentiation of MDMB-CHMICA from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound from its isomers?
A1: The primary challenges stem from the structural similarity of the isomers. Positional isomers, where a functional group is moved to a different position on the molecule, and stereoisomers (enantiomers) can have very similar physicochemical properties. This can lead to co-elution in chromatographic methods and similar fragmentation patterns in mass spectrometry, making unambiguous identification difficult. For instance, without proper chromatographic separation, mass spectrometry alone may not distinguish between isomers with the same mass-to-charge ratio.[1][2]
Q2: Which analytical techniques are most effective for differentiating this compound isomers?
A2: A multi-technique approach is often necessary for confident differentiation. The most effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are considered the gold standard for unambiguous structure elucidation and can readily differentiate positional isomers.[1][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): With appropriate chromatographic columns and methods, GC-MS can separate some isomers based on their retention times and provide characteristic fragmentation patterns.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive technique that can separate isomers and provide specific fragmentation data for identification and quantification.[7][8][9][10]
-
Gas Chromatography with Solid-Phase Infrared Detection (GC-sIR): This technique has been shown to distinguish between all five chloro-analogues of this compound based on their unique infrared spectra in the fingerprint region.[1]
Q3: Can enantiomers of this compound be differentiated using standard analytical methods?
A3: Differentiating enantiomers requires chiral-specific techniques. Standard GC and LC methods will not separate them. Chiral chromatography, using columns with a chiral stationary phase, is necessary to resolve and quantify enantiomers.[11] Most commercial samples of this compound have been found to contain the (S)-enantiomer, likely due to the use of the readily available L-tert-leucinate in its synthesis.[12]
Q4: How do the biological activities of this compound isomers differ?
A4: Even minor structural changes can significantly impact biological activity. For example, studies on the chloroindole analogues of this compound have shown that the position of the chlorine atom on the indole (B1671886) core substantially affects its binding affinity to the human CB1 receptor.[1][13] Specifically, chlorination at the 4- and 5-positions of the indole core reduces hCB1 binding affinity compared to the parent compound, while 2-, 6-, and 7-chloro substitutions largely retain the binding affinity.[1][13] The (S)-enantiomers of carboxamide-type synthetic cannabinoids generally exhibit significantly higher potency at CB1 receptors compared to the (R)-enantiomers.[11]
Troubleshooting Guides
Issue 1: Co-elution of Isomers in GC-MS or LC-MS Analysis
Symptoms:
-
A single, broad, or asymmetric peak is observed where multiple isomers are expected.
-
Inconsistent quantitative results due to unresolved peaks.
Possible Causes:
-
The chromatographic column is not providing sufficient selectivity for the isomers.
-
The mobile phase gradient (in LC) or temperature program (in GC) is not optimized.
Solutions:
-
Optimize Chromatographic Conditions:
-
GC: Experiment with different temperature ramps and hold times. Consider using a longer column or a column with a different stationary phase to enhance separation.
-
LC: Adjust the mobile phase gradient, flow rate, and column temperature. Test different column chemistries (e.g., C18, phenyl-hexyl).
-
-
Employ Orthogonal Techniques: If chromatographic separation is still insufficient, utilize a more selective detection method like tandem mass spectrometry (MS/MS) with carefully selected transitions or high-resolution mass spectrometry (HRMS) to identify unique fragment ions. In challenging cases, NMR spectroscopy will be necessary for definitive identification.[3][4][5]
Issue 2: Indistinguishable Mass Spectra of Isomers
Symptoms:
-
Multiple isomers produce identical or very similar mass spectra, preventing differentiation.
Possible Causes:
-
The isomers undergo similar fragmentation pathways under the ionization conditions used.
Solutions:
-
Vary Ionization Energy (GC-MS): In some cases, adjusting the electron ionization energy can alter fragmentation patterns and reveal subtle differences between isomers.
-
Utilize Tandem Mass Spectrometry (MS/MS): By selecting specific precursor ions and observing their product ions, it may be possible to find unique fragmentation pathways for each isomer.
-
Employ Alternative Ionization Techniques: Softer ionization techniques can sometimes preserve more structural information in the molecular ion region.
-
Confirm with a Different Analytical Method: If mass spectrometry is inconclusive, techniques like NMR or IR spectroscopy are recommended for unambiguous identification.[1]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Positional Isomers
This protocol is a general guideline and may require optimization for specific instrumentation and isomer sets.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar column such as a TG-5MS or DB-1 is often used.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 300 °C at 20 °C/minute.
-
Hold at 300 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
Protocol 2: LC-MS/MS Analysis of this compound and its Isomers
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Prepare stock and working solutions as described in the GC-MS protocol.
-
-
Instrumentation:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Kinetex C18).[1]
-
Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) with 2 mM ammonium formate.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
Start at 20% B, hold for 1 min.
-
Increase to 60% B over 1.5 min.
-
Increase to 65% B over 1.5 min, hold for 1.5 min.
-
Increase to 99% B over 1.5 min, hold for 2 min.
-
Return to initial conditions and equilibrate.[1]
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: For quantitative analysis, monitor specific precursor-product ion transitions. For this compound and its chloro-analogues, a common transition is m/z 419 -> 274 -> 178, though this may not differentiate isomers.[1]
-
Protocol 3: NMR Spectroscopy for Isomer Differentiation
-
Sample Preparation:
-
Instrumentation:
-
Data Acquisition:
-
1D Experiments: Acquire a standard proton (¹H) NMR spectrum. The aromatic region (around 6.5-8.5 ppm) and the region around 3.8-4.5 ppm often show distinct signals for different isomers.[4]
-
2D Experiments: To resolve ambiguities, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal proton-proton coupling networks, which can be used to definitively assign the structure of each isomer.[3][5]
-
Data Presentation
Table 1: GC-MS Retention Indices for Chloroindole Analogues of this compound
| Compound | Retention Index (TG-5MS column) | Retention Index (DB-1 column) |
| 2-chloro-MDMB-CHMICA | 3232 | 3142 |
| 3-chloro-MDMB-CHMICA | 3238 | 3261 |
| 4-chloro-MDMB-CHMICA | 3238 | 3258 |
| 5-chloro-MDMB-CHMICA | 3315 | 3214 |
| 6-chloro-MDMB-CHMICA | 3222 | 3134 |
| (Data sourced from[1]) |
Table 2: UHPLC Retention Times for Chloroindole Analogues of this compound
| Compound | Retention Time (minutes) |
| 2-chloro-MDMB-CHMICA | 6.42 |
| 3-chloro-MDMB-CHMICA | 5.14 |
| 4-chloro-MDMB-CHMICA | 5.76 |
| 5-chloro-MDMB-CHMICA | 5.80 |
| 6-chloro-MDMB-CHMICA | 6.40 |
| (Data sourced from[1]) |
Table 3: Human CB1 Receptor Binding Affinities (Ki) of this compound and its Chloroindole Analogues
| Compound | Ki (nM) |
| This compound | 0.14 |
| 2-chloro-MDMB-CHMICA | 0.58 |
| 4-chloro-MDMB-CHMICA | 9.8 |
| 5-chloro-MDMB-CHMICA | 4.8 |
| 6-chloro-MDMB-CHMICA | 0.81 |
| 7-chloro-MDMB-CHMICA | 0.72 |
| (Data sourced from[1][12][13]) |
Visualizations
Caption: Experimental workflow for the differentiation of this compound isomers.
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical profiling of the synthetic cannabinoid this compound: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
MDMB-CHMICA Reference Standard: Technical Support Center
This technical support center provides guidance on the stability and storage of the MDMB-CHMICA reference standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound reference standard?
A1: For long-term stability, the this compound reference standard should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, the standard is reported to be stable for at least five years.[1][2] For synthetic cannabinoids in biological samples, frozen storage at -20°C is also strongly recommended to ensure optimal stability.[2][3]
Q2: What is the expected shelf life of the this compound reference standard?
A2: When stored unopened at the recommended temperature of -20°C, the this compound reference standard has a shelf life of at least five years.[1][2] It is crucial to adhere to the storage conditions provided by the manufacturer to ensure the integrity of the reference standard.
Q3: How should I handle the this compound reference standard upon receipt?
A3: Upon receipt, the crystalline solid should be stored at -20°C immediately. Before use, allow the vial to equilibrate to room temperature to prevent condensation, which could introduce moisture and potentially lead to hydrolysis.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the carboxylic ester, which can be accelerated by high humidity or elevated temperatures.[4][5] Thermal degradation, such as what might occur during smoking or in a heated GC injection port, can lead to the cleavage of both the methyl ester and the amide bond.[6][7] Stability studies have identified at least two degradation products of this compound.[8][9]
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected analytical results. | Degradation of the reference standard due to improper storage. | Verify that the reference standard has been consistently stored at -20°C. If the standard has been stored in solution, consider preparing fresh working standards from the solid material. |
| Hydrolysis of the ester linkage. | Prepare solutions in aprotic solvents and minimize exposure to moisture. Store solutions at -20°C when not in use. | |
| Adsorption to container surfaces. | Use silanized glass vials for storing solutions to minimize adsorption. | |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | Analyze the sample using a mass spectrometer to identify the unexpected peaks. The primary degradation product is often the carboxylic acid formed from ester hydrolysis. |
| Contamination of the analytical system. | Clean the injection port, column, and detector to eliminate potential sources of contamination. | |
| Difficulty in achieving complete dissolution. | Use of an inappropriate solvent. | Ensure the use of a suitable solvent such as DMF or DMSO. Gentle warming and sonication may aid dissolution. |
Stability and Storage Summary
| Parameter | Recommendation/Information | References |
| Storage Temperature | -20°C (for solid and solutions) | [1][2][3] |
| Stated Stability | ≥ 5 years (as a crystalline solid at -20°C) | [1][2] |
| Potential Degradation Pathways | - Hydrolysis of the carboxylic ester- Cleavage of the amide bond | [4][5][6][7] |
| Conditions to Avoid | - High humidity- Elevated temperatures- Exposure to light for extended periods | [4][5] |
| Recommended Solvents | - Dimethylformamide (DMF)- Dimethyl sulfoxide (DMSO) | [1][5] |
Experimental Protocols
Protocol: Stability-Indicating Method using LC-MS/MS
This protocol outlines a general procedure for assessing the stability of an this compound reference standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF) at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions at a lower concentration (e.g., 1 µg/mL) in the same solvent.
-
-
Forced Degradation Studies:
-
Acidic Conditions: Add 1N HCl to a working solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Conditions: Add 1N NaOH to a working solution and incubate at a controlled temperature.
-
Oxidative Conditions: Add 3% hydrogen peroxide to a working solution and store at room temperature.
-
Thermal Stress: Incubate a working solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a working solution to UV light.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to analyze the stressed samples alongside a control sample (stored at -20°C).
-
Monitor the peak area of the parent this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each stressed condition.
-
Characterize the degradation products using the mass spectral data.
-
Visualizations
Caption: Workflow for assessing this compound reference standard stability.
Caption: Potential degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euda.europa.eu [euda.europa.eu]
- 5. ecddrepository.org [ecddrepository.org]
- 6. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical profiling of the synthetic cannabinoid this compound: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Aqueous Solubility of MDMB-CHMICA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of MDMB-CHMICA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor.[1][2] Like many synthetic cannabinoids, it is a highly lipophilic molecule, resulting in poor solubility in aqueous solutions.[3] This low water solubility can pose significant challenges for in vitro and in vivo studies, leading to issues with stock solution preparation, precipitation in aqueous buffers, and inconsistent results in cell-based assays.[4][5][6]
Q2: What is the known solubility of this compound in common laboratory solvents?
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 5 mg/mL |
| Ethanol (B145695) | 20 mg/mL |
| Methanol | 1 mg/mL |
| Data sourced from Cayman Chemical product information.[7] |
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and dispersibility of hydrophobic compounds. The selection of a suitable method depends on the specific experimental requirements.
| Strategy | Description |
| Co-solvents | A water-miscible organic solvent in which the compound is soluble (e.g., DMSO, ethanol) is used to first dissolve the compound before dilution into an aqueous medium.[8][9] |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, forming a water-soluble inclusion complex.[10][11] |
| Nanoemulsions | Oil-in-water nanoemulsions are stable dispersions of small lipid droplets in an aqueous phase. The hydrophobic compound is dissolved in the oil phase, allowing for its dispersion in the aqueous medium.[12][13][14] |
| Solid Dispersions | The compound is dispersed in a solid hydrophilic carrier matrix (e.g., polymers like PVP or PEG) at a molecular level, which can enhance its dissolution rate in aqueous media.[15][16][17][18] |
Troubleshooting Guides
This section provides solutions to common issues encountered during the preparation and use of this compound solutions in experimental settings.
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Exceeding the Aqueous Solubility Limit.
-
Solution: this compound is poorly soluble in water.[3] When an organic stock solution is diluted into an aqueous medium, the compound may precipitate if its final concentration exceeds its aqueous solubility limit. It is crucial to maintain a low final concentration of the organic solvent (typically <0.5%, ideally ≤0.1% for cell-based assays) to minimize solvent effects.[8][9] A stepwise dilution, where the aqueous buffer is slowly added to the vortexing stock solution, can help prevent immediate precipitation.[19]
-
-
Possible Cause 2: Temperature Effects.
-
Solution: The solubility of compounds can be temperature-dependent. If precipitation occurs after refrigeration, it may be due to decreased solubility at lower temperatures.[5] Try preparing fresh working solutions for each experiment and avoid storing diluted aqueous solutions at low temperatures. If a solution must be stored, consider storing it at room temperature (if stable) or preparing it fresh. Gentle warming to 37°C before use may help redissolve any precipitate, but the stability of the compound at this temperature should be considered.[19]
-
-
Possible Cause 3: Incompatibility with Buffer Components.
-
Solution: Components of the buffer system, such as certain salts, may interact with this compound and reduce its solubility.[4] If you suspect buffer incompatibility, consider trying a different buffer system.
-
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for working with this compound.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood using appropriate personal protective equipment.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Solubilization: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[20]
Protocol 2: General Workflow for Evaluating and Improving Aqueous Solubility
The following workflow outlines the general steps a researcher can take to address the poor aqueous solubility of a compound like this compound.
Caption: A general experimental workflow for researchers facing poor aqueous solubility of compounds like this compound.
Protocol 3: Cyclodextrin Complexation (General Method)
-
Carrier Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of lipophilic drugs.
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration.
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
Solvent Removal (Optional): The organic solvent can be removed by evaporation, and the aqueous solution can be used directly or lyophilized to obtain a solid powder of the complex.
-
Characterization: Characterize the complex for parameters such as complexation efficiency and dissolution properties.
Protocol 4: Nanoemulsion Formulation (General Method)
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a surfactant and co-surfactant.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a hydrophilic surfactant.
-
Emulsification: The oil phase is added to the aqueous phase under high-shear stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer or subjected to ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index, and stability.
Protocol 5: Solid Dispersion Preparation (Solvent Evaporation Method)
-
Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG)) in a common volatile organic solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: The solvent is removed under vacuum at a controlled temperature.
-
Solid Mass Pulverization: The resulting solid mass is then pulverized and sieved to obtain a uniform powder.
-
Characterization: The solid dispersion should be characterized for its dissolution profile and physical state of the drug (amorphous or crystalline).[15]
This compound and CB1 Receptor Signaling
This compound is a potent agonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR).[1][2] Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.
Caption: A simplified diagram of the CB1 receptor signaling pathway activated by agonists such as this compound.[21][22][23]
References
- 1. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. euda.europa.eu [euda.europa.eu]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Synthetic Cannabinoids: A Comparative Analysis of MDMB-CHMICA and JWH-018 Potency at the CB1 Receptor
For Immediate Release
This guide provides a detailed comparative analysis of the cannabimimetic compounds MDMB-CHMICA and JWH-018, focusing on their potency at the Cannabinoid Type 1 (CB1) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and JWH-018 are synthetic cannabinoid receptor agonists (SCRAs) that have been encountered in forensic and clinical settings. Both compounds are known to be potent activators of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. Understanding the relative potency and efficacy of these compounds is crucial for predicting their physiological effects and developing potential therapeutic interventions or toxicological assessments.
Comparative Potency at the CB1 Receptor
This compound has demonstrated exceptionally high potency at the CB1 receptor, often significantly exceeding that of earlier generation synthetic cannabinoids like JWH-018. This is reflected in both its binding affinity (Kᵢ) and its functional activity (EC₅₀).
Binding Affinity
Binding affinity, typically measured by the inhibition constant (Kᵢ) in radioligand binding assays, indicates how strongly a compound binds to a receptor. A lower Kᵢ value signifies a higher binding affinity. One study directly comparing the two compounds found that this compound has a significantly higher affinity for the human CB1 receptor than JWH-018.[1]
Functional Potency and Efficacy
Data Summary
| Compound | CB1 Receptor Binding Affinity (Kᵢ) | CB1 Receptor Functional Potency (EC₅₀) | Notes |
| This compound | 0.58–9.8 nM[1] | Data not available in direct comparison | Considered one of the synthetic cannabinoids with the highest binding affinity. |
| JWH-018 | ~9 nM[1] | 25.3 nM (β-arrestin 2 recruitment)[2] | A potent and efficacious CB1 receptor agonist. |
Note: Kᵢ and EC₅₀ values can vary between different studies and experimental setups. The data presented here is for comparative purposes.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound or JWH-018 initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Activated G-proteins also modulate ion channels, typically inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[4]
Caption: CB1 Receptor Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to determine the potency of cannabinoid receptor agonists.
Radioligand Binding Assay
This assay measures the binding affinity (Kᵢ) of a test compound by its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or JWH-018).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[5][6]
Experimental Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow
Protocol:
-
Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared.
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
cAMP Accumulation Assay
This functional assay measures the ability of a CB1 receptor agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Experimental Workflow:
Caption: cAMP Accumulation Assay Workflow
Protocol:
-
Cell Culture: Cells stably expressing the human CB1 receptor are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is measured using a detection kit, often based on a competitive immunoassay format.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is plotted against its concentration to determine the EC₅₀ and Eₘₐₓ values.
References
- 1. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of MDMB-CHMICA and AB-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of two synthetic cannabinoids, MDMB-CHMICA and AB-CHMINACA. The information presented is based on in vitro and in vivo studies, offering insights into their metabolic pathways, the enzymes involved, and their major metabolites. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Introduction
This compound (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) and AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) are potent synthetic cannabinoids that have been widely detected in forensic cases.[1][2] Understanding their metabolic fate is crucial for developing reliable analytical methods for their detection in biological samples and for assessing their toxicological profiles. Both compounds share structural similarities, which results in overlapping metabolic pathways, primarily dominated by ester hydrolysis and hydroxylation.[2][3]
Comparative Metabolism Overview
The metabolism of both this compound and AB-CHMINACA is extensive, with the parent compounds often being undetectable in urine samples.[4][5] The primary routes of metabolism for both substances involve Phase I reactions, specifically ester or amide hydrolysis and oxidative transformations, followed by Phase II glucuronidation.
This compound Metabolism
The metabolism of this compound is characterized by two major biotransformation pathways:
-
Ester Hydrolysis: The methyl ester group is readily cleaved to form a carboxylic acid metabolite. This is a dominant metabolic step.[1][6]
-
Hydroxylation: Oxidation, primarily on the cyclohexylmethyl (CHM) moiety, is a significant pathway.[6][7] Minor hydroxylation also occurs on the indole (B1671886) core and the tert-butyl group.[6]
The resulting metabolites can then undergo further hydroxylation or glucuronidation.[1]
AB-CHMINACA Metabolism
Similarly, the metabolism of AB-CHMINACA involves:
-
Amide Hydrolysis: The terminal amide group can be hydrolyzed to a carboxylic acid, although this is considered a minor transformation compared to hydroxylation of the cyclohexylmethyl tail.[8]
-
Hydroxylation: This is a major metabolic route for AB-CHMINACA, with multiple hydroxylated metabolites being formed.[9][10] The cyclohexylmethyl group is a primary site for hydroxylation.[8]
-
N-dealkylation: Cleavage of the cyclohexylmethyl group is also observed.[9]
These initial metabolites can be further metabolized through dihydroxylation and glucuronidation.[9][10]
Data Presentation: Key Metabolic Transformations
The following table summarizes the primary metabolic reactions for this compound and AB-CHMINACA.
| Metabolic Reaction | This compound | AB-CHMINACA |
| Primary Hydrolysis | Ester Hydrolysis | Amide Hydrolysis |
| Primary Oxidation | Monohydroxylation (Cyclohexylmethyl) | Monohydroxylation (Cyclohexylmethyl) |
| Secondary Metabolism | Dihydroxylation, Glucuronidation | Dihydroxylation, N-dealkylation, Glucuronidation |
Major Metabolites
The identification of major metabolites is critical for developing sensitive and specific analytical methods for monitoring the use of these substances.
Table of Major Metabolites
| Compound | Major Metabolites |
| This compound | - this compound 3,3-dimethylbutanoic acid (Ester hydrolysis product) - M1 group (MDMB-CHMINACA ester hydroxylation) - M2 group (MDMB-CHMINACA monohydroxylation)[7] - Monohydroxylated metabolite on the cyclohexyl methyl side chain[1] |
| AB-CHMINACA | - Monohydroxylated metabolites (seven detected in vitro)[9] - Dihydroxylated metabolites (six detected in vitro)[9] - Carboxylated metabolites (from amide hydrolysis)[9] - Glucuronidated metabolites[9] |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primarily responsible for the oxidative metabolism of a wide range of xenobiotics, including synthetic cannabinoids.[11][12]
For AB-CHMINACA , in vitro studies using human recombinant CYP enzymes have identified CYP3A4 as the most active enzyme in the formation of its hydroxylated metabolites.[9][10]
While specific studies detailing the full range of CYP enzymes involved in This compound metabolism are less definitive in the provided search results, the similarity in hydroxylation patterns to AB-CHMINACA suggests that CYP3A4 and other common drug-metabolizing CYPs (from the CYP1, CYP2, and CYP3 families) are likely involved.[13]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the in vitro and in vivo study of this compound and AB-CHMINACA metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This method is widely used to study the Phase I metabolism of drugs.
-
Incubation: The parent compound (this compound or AB-CHMINACA) is incubated with pooled human liver microsomes (pHLMs).[3][9] The reaction mixture typically contains a phosphate (B84403) buffer (pH 7.4), magnesium chloride, and the substrate dissolved in a solvent like methanol.[4][14]
-
Initiation: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[4][14]
-
Incubation Conditions: The mixture is incubated at 37°C for a specified period, often 1 to 3 hours.[3][4]
-
Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[4]
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is then transferred to a clean tube and evaporated to dryness.[4] The residue is reconstituted in a suitable solvent for analysis.
-
Analysis: The metabolites are identified and characterized using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap MS, or tandem mass spectrometry (LC-MS/MS).[1][7][9]
In Vivo Metabolism in Animal Models
Animal models are used to understand the full metabolic profile, including Phase II metabolites.
-
Administration: The compound is administered to the animal model, for example, mice, typically via intraperitoneal injection.[15][16]
-
Sample Collection: Urine and blood samples are collected at various time points after administration.[15][16]
-
Sample Preparation (Urine): Urine samples may require enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates before extraction.[3] The samples are then typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Sample Preparation (Blood/Plasma): Blood or plasma samples are often subjected to protein precipitation followed by LLE or SPE.[5]
-
Analysis: As with in vitro studies, LC-HRMS or LC-MS/MS is used for the identification and quantification of metabolites.[16]
Mandatory Visualization
Caption: Comparative metabolic pathways of this compound and AB-CHMINACA.
Caption: General experimental workflow for metabolism studies.
References
- 1. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. scispace.com [scispace.com]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. | Semantic Scholar [semanticscholar.org]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Interaction of AB-FUBINACA with Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated LC-MS/MS Methods for MDMB-CHMICA Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accurate quantification of potent compounds like MDMB-CHMICA is critical. This guide provides an objective comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound, alongside alternative analytical approaches. The information presented is supported by experimental data from various studies to aid in method selection and development.
Overview of Analytical Methods
LC-MS/MS is the most widely used technique for the selective identification and quantification of synthetic cannabinoids like this compound in various biological matrices.[1][2] Its high sensitivity and selectivity make it ideal for detecting the low concentrations often found in biological fluids.[3][4] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) have also been employed, particularly for the analysis of bulk materials or herbal blends.[5][6] High-resolution mass spectrometry (HRMS) offers a non-targeted screening approach, allowing for the retrospective analysis of data.[1][2]
The metabolism of this compound is extensive, primarily involving ester cleavage and hydroxylation.[3][7] Therefore, analytical methods often target not only the parent compound but also its major metabolites to confirm consumption.[1][3] Stability of the analyte in biological samples is a crucial consideration, with studies indicating that storage conditions can impact the integrity of synthetic cannabinoids.[8]
Comparison of LC-MS/MS Methodologies
Validated LC-MS/MS methods for this compound quantification have been reported in various biological matrices, including blood, serum, urine, and hair.[1][9] The following sections detail the experimental protocols and performance data from selected studies to facilitate comparison.
Experimental Protocols
A successful LC-MS/MS analysis relies on robust sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Common approaches include:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. A study describes a method where samples were extracted at pH 10.2 into a hexane:ethyl acetate (B1210297) mixture.[5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to isolate the analyte from the sample matrix. One method for a related synthetic cannabinoid involved using OASIS HLB cartridges, with conditioning, loading, washing, and elution steps.[10] Another protocol for 5F-MDMB-PICA used ISOLUTE C18 cartridges.[6]
-
Protein Precipitation: This is a simpler and faster method often used for blood samples. It involves adding a solvent like acetonitrile (B52724) to precipitate proteins, followed by centrifugation.[11]
Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate this compound from other compounds.
-
Column: A Kinetex C18 column (100 mm × 2.1 mm, 2.6 µm) is a common choice.[4][7]
-
Mobile Phase: A binary mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) formate) and an organic component (e.g., acetonitrile with 0.1% formic acid and 2 mM ammonium formate) is frequently used with a gradient elution.[4] The use of formate (B1220265) modifiers has been shown to provide better MS signals and chromatographic resolution compared to acetate.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[7]
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is standard for quantification.
-
Ionization: ESI in positive mode is commonly employed.[7]
-
Detection: MRM is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[7][11]
Quantitative Data and Method Performance
The performance of a validated LC-MS/MS method is assessed by several parameters, including the limit of quantification (LOQ), linearity, and the concentration ranges observed in authentic samples.
| Parameter | Method 1 (Serum)[9] | Method 2 (Blood)[1] | Method 3 (Hair)[1] | Method 4 (Urine Metabolite)[3] |
| Matrix | Serum | Blood | Hair | Urine |
| Sample Preparation | Liquid-Liquid Extraction | Not Specified | Not Specified | Solid-Phase Extraction |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-ESI-MS/MS |
| Lower Limit of Quantification (LLOQ) | < LLOQ specified | Not Specified | Not Specified | Not Specified |
| Concentration Range | < LLOQ – 8.7 ng/mL | 3.4–86.4 ng/mL | 1.5–1300 pg/mg | Not Applicable |
| Key Findings | 50% of 189 serum samples contained this compound.[1][9] | Analysis of eight confirmed intoxication cases.[1] | Detected in authentic hair samples.[1] | Two main phase I metabolites (M25 and M30) are recommended for monitoring.[1] |
Alternative Analytical Methods
While LC-MS/MS is the gold standard, other techniques can be valuable for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the identification and quantification of synthetic cannabinoids in various matrices.[5][6] It is a robust technique, though derivatization may be required for some compounds to improve volatility and thermal stability.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method can be used for the quantification of this compound in herbal materials, especially when analytical standards are unavailable, by using an indirect approach based on hydrolysis.[5]
Experimental Workflow Visualizations
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for the LC-MS/MS quantification of this compound.
Caption: General workflow for this compound analysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. ojp.gov [ojp.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Analysis of MDMB-CHMICA: Comparison of Methodologies and Performance
This guide provides a comparative overview of analytical methodologies for the detection and quantification of MDMB-CHMICA, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and professionals in drug development and forensic toxicology. The data presented is synthesized from various studies to offer a perspective on the performance of different analytical approaches, simulating an inter-laboratory comparison.
Quantitative Data Comparison
The analytical performance for this compound detection varies depending on the methodology and the biological matrix being analyzed. The following tables summarize key quantitative parameters from different studies, providing a comparative look at the limits of detection (LOD) and quantification (LOQ), as well as reported concentration ranges in authentic samples.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound in Biological Samples
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Serum | LC-HRMS | 0.6 ng/mL | 1.25 ng/mL | [1] |
| Whole Blood | LC-MS/MS | - | 0.1 - 2.0 ng/mL | [2] |
| Hair | LC-MS/MS | 0.5 pg/mg | 1 pg/mg | [3] |
| Urine | LC-MS/MS | 0.01 - 0.1 ng/mL | 0.03 - 0.5 ng/mL | [4] |
Table 2: Reported Concentration Ranges of this compound in Authentic Biological Samples
| Matrix | Concentration Range | Analytical Method | Reference |
| Serum | <1.25 - 86.4 ng/mL | LC-HRMS | [1] |
| Hair | 1.5 - 1300 pg/mg | LC-MS/MS | |
| Postmortem Blood | 4.57 - 7.33 ng/mL | LC-MS/MS | [5] |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound in biological samples, based on commonly employed techniques.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of this compound and its metabolites from urine prior to LC-MS/MS analysis.
-
Sample Pre-treatment : To 1 mL of urine, add 1 mL of a pH 6 phosphate (B84403) buffer (0.1M) and an appropriate internal standard. Vortex the sample briefly. For the analysis of metabolites, an optional enzymatic hydrolysis step with β-glucuronidase can be performed at this stage.[4]
-
SPE Cartridge Conditioning : Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4]
-
Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing : Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent solution (e.g., 20% acetonitrile (B52724) in water with 1% formic acid) to remove interfering substances. Dry the cartridge under vacuum.
-
Elution : Elute the analytes from the cartridge with 3 mL of a suitable organic solvent, such as ethyl acetate.
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC) System : A high-performance or ultra-high-performance liquid chromatography system.
-
Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate : 0.3 - 0.5 mL/min.[4]
-
Column Temperature : 40°C.[4]
-
Injection Volume : 5 - 10 µL.[4]
-
-
Mass Spectrometry (MS/MS) System : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and its metabolites, along with the internal standard, should be monitored. These are instrument-specific and require optimization.
-
Source Parameters : Parameters such as ion spray voltage, temperature, and gas flows should be optimized according to the instrument manufacturer's recommendations.[4]
-
Visualizations
The following diagrams illustrate key aspects of this compound analysis and its mechanism of action.
References
A Comparative Pharmacological Analysis: MDMB-CHMICA versus Δ⁹-Tetrahydrocannabinol (THC)
This guide provides a detailed comparison of the pharmacological effects of the synthetic cannabinoid MDMB-CHMICA and the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to elucidate the significant differences in their interactions with the endocannabinoid system.
Quantitative Pharmacological Data
Synthetic cannabinoids like this compound are functionally similar to THC as they also target the main central nervous system receptor (CB1) in the endocannabinoid system.[1] However, critical differences in their binding affinity and functional efficacy contribute to their distinct pharmacological and toxicological profiles.
Compared to THC, which acts as a partial agonist at the CB1 receptor, many synthetic cannabinoids, including this compound, are full agonists with significantly greater receptor affinity.[1][[“]] This makes them much more potent and potentially more toxic.[1] The following table summarizes key quantitative parameters for this compound and THC at human cannabinoid receptors (CB1 and CB2).
| Parameter | This compound | Δ⁹-THC | Reference Compound (CP55,940) | Source |
| hCB1 Binding Affinity (Ki) | ~0.41 nM | ~40-60 nM | ~0.94 nM | [3][4] |
| hCB2 Binding Affinity (Ki) | ~1.1 nM | ~3-12 nM | ~0.68 nM | [3] |
| hCB1 Efficacy (% of CP55,940) | >100% (Full Agonist) | ~40-60% (Partial Agonist) | 100% (Full Agonist) | [3][5] |
| hCB2 Efficacy (% of CP55,940) | >100% (Full Agonist) | ~40-60% (Partial Agonist) | 100% (Full Agonist) | [3] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Efficacy refers to the maximal response a ligand can produce upon binding to a receptor.
Comparative Analysis of Pharmacological Effects
The data clearly indicates that this compound possesses a significantly higher affinity and efficacy at the CB1 receptor compared to THC.
-
Binding Affinity: this compound binds to the CB1 receptor with an affinity that is approximately 100-fold greater than that of THC.[3] While both compounds also bind to the CB2 receptor, this compound again demonstrates a higher affinity.[3] This high affinity contributes to its high potency.[4][6]
-
Efficacy (Agonism): The most critical pharmacological distinction lies in their efficacy. THC is a partial agonist, meaning it does not activate the CB1 receptor to its full capacity, even at saturating concentrations.[5][7] In contrast, this compound is a full agonist, capable of eliciting a maximal or even supra-maximal response from the CB1 receptor, often exceeding that of reference full agonists like CP55,940.[3][7] This overstimulation of the CB1 receptor is believed to be a primary cause for the severe adverse events associated with synthetic cannabinoid use.[1]
-
Clinical and Adverse Effects: The higher potency and efficacy of this compound result in a more intense and often unpredictable clinical profile compared to THC.[8][9] While THC can cause euphoria, relaxation, and some psychotropic effects, synthetic cannabinoids are associated with more severe and life-threatening outcomes, including seizures, psychosis, cardiovascular toxicity, and death.[6][8][10] The effects elicited by most synthetic cannabinoids are more powerful than those of natural cannabis.[9]
Experimental Protocols
The quantitative data presented above are typically derived from standardized in vitro pharmacological assays. The following are representative protocols for determining cannabinoid receptor binding affinity and functional activity.
Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound (e.g., this compound or THC) by assessing its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test compounds: this compound, THC, and unlabeled CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well microplates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of cell membranes and the radioligand [³H]CP55,940 are added to the wells of a microplate.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., WIN 55,212-2).
-
The plates are incubated (e.g., for 90 minutes at 30°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data are analyzed using non-linear regression to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity (efficacy) of a compound by quantifying the activation of G-proteins coupled to the cannabinoid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Materials:
-
Cell membranes expressing hCB1 or hCB2 receptors.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Test compounds: this compound, THC.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated in the assay buffer with a constant concentration of [³⁵S]GTPγS and varying concentrations of the test compound.
-
The incubation is carried out for a specific time (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration, similar to the binding assay.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
The data are plotted as agonist concentration versus [³⁵S]GTPγS binding. Non-linear regression is used to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.
-
The Emax value, relative to a standard full agonist, indicates the compound's efficacy.
-
Signaling Pathways and Experimental Workflow
CB1 Receptor Signaling Pathway
Both THC and this compound exert their effects primarily through the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the CB1 receptor stimulates pertussis toxin-sensitive G-proteins (Gi/Go).[11] This activation leads to a cascade of intracellular events, most notably the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP).[11][12] This signaling dampens neuronal activity by inhibiting neurotransmitter release.[11] While THC only partially engages this pathway, this compound fully activates it, leading to a much stronger downstream effect.[11][13]
Caption: Canonical CB1 receptor signaling pathway activated by cannabinoid agonists.
Comparative Pharmacological Experimental Workflow
The diagram below outlines a typical workflow for the comparative pharmacological evaluation of novel compounds against a known standard.
Caption: Standard workflow for comparing the pharmacology of cannabinoid compounds.
References
- 1. Analytically Confirmed Intoxications Involving this compound from the STRIDA Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 9. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cufind.campbell.edu [cufind.campbell.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MDMB-CHMICA and its Metabolites' Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid MDMB-CHMICA and its principal metabolites. The focus is on their activity at the cannabinoid type 1 (CB1) receptor, a key mediator of the psychoactive effects of cannabinoids.
This compound has been identified as a highly potent full agonist at the CB1 receptor, exhibiting strong cannabimimetic effects. Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of its overall in vivo effects and for developing accurate analytical methods for its detection.
Executive Summary of Comparative Activity
While direct quantitative data on the receptor affinity and functional activity of the primary metabolites of this compound are limited in publicly available research, analysis of its metabolic pathways and data from structurally similar synthetic cannabinoids provide significant insights.
The primary metabolic routes for this compound are:
-
Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid metabolite.
-
Oxidative Metabolism: Primarily hydroxylation of the cyclohexyl moiety.
Based on studies of analogous synthetic cannabinoids, it is anticipated that the ester hydrolysis metabolite of this compound will exhibit significantly reduced affinity and efficacy at the CB1 receptor. Research on other synthetic cannabinoids, such as 5F-MDMB-PICA and 4F-MDMB-BICA, has shown that their corresponding carboxylic acid metabolites have drastically lower binding affinities and act as weak inverse agonists. It is highly probable that the ester hydrolysis metabolite of this compound follows a similar trend, rendering it substantially less psychoactive than the parent compound.
The activity of the monohydroxylated metabolites is less certain without direct experimental data. However, studies on other synthetic cannabinoids suggest that hydroxylation, particularly on alkyl side chains, can sometimes lead to metabolites that retain a degree of affinity and efficacy at the CB1 receptor.[1]
Data Presentation
Due to the absence of specific quantitative data for the metabolites of this compound in the reviewed literature, a direct comparative table with Ki, EC50, and Emax values for its primary metabolites cannot be provided at this time. The table below summarizes the available data for the parent compound, this compound.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Emax) |
| This compound | CB1 | Potent Agonist | Potent Full Agonist | Full Agonist |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of synthetic cannabinoids are provided below. These protocols are standard in the field and would be applicable for the evaluation of this compound and its metabolites.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (this compound and its metabolites).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CB1 receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the functional activity (EC50 and Emax) of a compound at the CB1 receptor by quantifying its effect on the intracellular levels of cyclic AMP (cAMP). CB1 receptor activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Materials:
-
Cells stably expressing human CB1 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and its metabolites).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the CB1-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period to allow for modulation of cAMP production by the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve.
-
From the curve, determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values.
Mandatory Visualization
Signaling Pathway of this compound at the CB1 Receptor
References
A Comparative Guide to the Cross-Validation of Analytical Methods for MDMB-CHMICA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of MDMB-CHMICA, a potent synthetic cannabinoid. The information presented is collated from various validated studies to assist researchers and laboratory professionals in selecting the most appropriate method for their specific needs. This document focuses on providing objective performance data and detailed experimental protocols.
This compound, first identified in Europe around 2014, has been linked to numerous intoxications and fatalities, often being detected in biological fluids at very low concentrations[1]. The rapid emergence of new psychoactive substances (NPS) like this compound necessitates robust and sensitive analytical methods for their accurate identification and quantification in various matrices, including seized materials and biological samples.[2]
Comparison of Analytical Methodologies
The most common analytical techniques for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), are also being increasingly employed for non-targeted screening of known and unknown synthetic cannabinoids.[2][4]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Rat Plasma and Urine
| Parameter | Rat Plasma | Rat Urine |
| Intra-assay Precision (%) | 1.3–9.0 | 2.8–6.7 |
| Inter-assay Precision (%) | 3.0–8.6 | 3.9–8.8 |
| Limit of Detection (LOD) (ng/mL) | 0.003–0.004 | 0.00125–0.002 |
| Limit of Quantification (LOQ) (ng/mL) | 0.012–0.016 | 0.003–0.005 |
| Recovery (%) | 95.4–106.8 | 92.0–106.8 |
| Matrix Effect (%) | - | 93.4–118.0 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Data sourced from a study on the simultaneous detection of 93 synthetic cannabinoids.[5] |
Table 2: Performance Characteristics of a Validated LC-HRMS Method for this compound in Serum
| Parameter | Value |
| Limit of Detection (LOD) (ng/mL) | 0.6 |
| Limit of Quantification (LOQ) (ng/mL) | 1.25 |
| This method was used for the analytical confirmation of this compound in serum samples from acute intoxication cases.[6] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the simultaneous detection of a wide range of synthetic cannabinoids in human serum.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of serum, add internal standard solution.
-
Add 50 µL of 0.1 M NaOH and 500 µL of a mixture of n-hexane and ethyl acetate (B1210297) (4:1, v/v).
-
Vortex for 10 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of mobile phase.
Chromatographic Conditions:
-
System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing formic acid and ammonium (B1175870) formate.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a widely used technique for the identification of unknown substances and can be applied to the analysis of this compound in herbal materials and biological samples.
Sample Preparation:
-
For herbal materials, an extraction with a suitable organic solvent like methanol (B129727) is performed.
-
For biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.
Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[1]
-
Carrier Gas: Helium.
-
Inlet Temperature: 200 °C in split mode.[1]
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 320 °C at a rate of 10 °C/min, and hold for 13 minutes.[1]
Mass Spectrometry Conditions:
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC systems offer faster analysis times and better resolution compared to conventional HPLC.
Chromatographic Conditions:
-
System: An ultra-high-performance liquid chromatography system.
-
Column: Kinetex C18 (2.6 μm, 100 Å, 100 × 2 mm).[1]
-
Mobile Phase A: 98.9% water, 1% acetonitrile, 0.1% formic acid, 2 mM ammonium formate.[1]
-
Mobile Phase B: 1% water, 98.9% acetonitrile, 0.1% formic acid, 2 mM ammonium formate.[1]
-
Gradient Program: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the analyte.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40 °C.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Mass Analyzer: Ion trap or other mass analyzers can be used.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in biological samples.
Caption: General workflow for the analysis of this compound in biological matrices.
This guide highlights the key analytical methods for this compound, providing a foundation for laboratories to establish and validate their own testing procedures. The choice of method will depend on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.
References
- 1. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, this compound, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Pharmacological Guide: MDMB-CHMICA vs. MDMB-FUBINACA
This guide provides a detailed, objective comparison of the pharmacological properties of two potent synthetic cannabinoids, MDMB-CHMICA and MDMB-FUBINACA. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and biological pathways.
Core Pharmacological Properties: A Side-by-Side Comparison
This compound and MDMB-FUBINACA are both potent agonists of the cannabinoid receptors CB1 and CB2.[1] However, minor structural differences between these two compounds lead to significant variations in their pharmacological profiles. MDMB-FUBINACA generally exhibits a higher affinity for the CB1 receptor.[2][3] Both synthetic cannabinoids are more potent than ∆9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the receptor binding affinity (Ki) and functional activity (EC50) of this compound and MDMB-FUBINACA at human cannabinoid receptors (hCB1 and hCB2).
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)
| Compound | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) | Reference(s) |
| This compound | 0.14 | - | [4] |
| MDMB-FUBINACA | 1.14 | 0.1228 | [5][6] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vitro Functional Activity at Cannabinoid Receptors (EC₅₀, nM)
| Compound | Assay | Receptor | Potency (EC₅₀, nM) | Efficacy | Reference(s) |
| This compound | cAMP Accumulation | hCB1 | 0.14 | Full Agonist (94% efficacy) | [4] |
| MDMB-FUBINACA | [³⁵S]GTPγS | hCB1 | 0.2668 | Full Agonist | [5][6] |
| MDMB-FUBINACA | [³⁵S]GTPγS | hCB2 | 0.1411 | Full Agonist | [5][6] |
| MDMB-FUBINACA | cAMP Accumulation | hCB1 | 0.06 - 0.66 | Full Agonist | [6] |
| MDMB-FUBINACA | cAMP Accumulation | hCB2 | 0.76 | Full Agonist | [6] |
Lower EC₅₀ values indicate greater potency.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays such as the cAMP accumulation assay.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[7]
Objective: To determine the inhibitory constant (Kᵢ) of this compound and MDMB-FUBINACA for the hCB1 and hCB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK-293) stably expressing either human CB1 or CB2 receptors.[3]
-
Radioligand: A radiolabeled cannabinoid receptor agonist, such as [³H]CP55,940, is used.[3]
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), at pH 7.4.[3]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.[3]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[3]
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.[3]
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). Since CB1 and CB2 receptors are Gᵢ/ₒ-coupled, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7][8]
Objective: To determine the potency (EC₅₀) and efficacy of this compound and MDMB-FUBINACA as agonists at cannabinoid receptors.
Methodology:
-
Cell Culture: CHO-K1 or other suitable cells stably expressing the human CB1 or CB2 receptor are used.[3]
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.[3]
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis:
-
Dose-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect produced by the agonist) values are determined by non-linear regression.[3]
-
Mandatory Visualizations
Signaling Pathway
Activation of cannabinoid receptors by agonists like this compound and MDMB-FUBINACA initiates a downstream signaling cascade. These receptors are coupled to inhibitory G-proteins (Gᵢ/ₒ).[7] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[8]
Caption: Canonical CB1/CB2 receptor signaling pathway activated by synthetic cannabinoids.
Experimental Workflow
The following diagram outlines a generalized workflow for the in vitro pharmacological characterization of synthetic cannabinoids like this compound and MDMB-FUBINACA.
Caption: Generalized workflow for in vitro pharmacological comparison of synthetic cannabinoids.
Conclusion
Both this compound and MDMB-FUBINACA are highly potent synthetic cannabinoid receptor agonists. The data indicates that MDMB-FUBINACA possesses a particularly high affinity for the CB1 receptor. The experimental protocols provided serve as a foundation for the consistent and reproducible pharmacological evaluation of these and other novel psychoactive substances. Understanding their distinct pharmacological properties is crucial for the scientific and medical communities to predict their physiological effects and potential toxicity.
References
- 1. Efficacy in CB1 receptor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.who.int [cdn.who.int]
- 7. mdpi.com [mdpi.com]
- 8. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of "MDMB-chmica" detection in different biological matrices
A comprehensive analysis of MDMB-CHMICA detection across various biological matrices, providing researchers, scientists, and drug development professionals with essential data and methodologies for accurate identification and quantification.
The potent synthetic cannabinoid this compound presents a significant challenge for toxicological analysis due to its rapid metabolism and the low concentrations of the parent compound typically found in biological samples. This guide offers a comparative overview of this compound detection in blood, urine, oral fluid, and hair, summarizing quantitative data, detailing experimental protocols, and visualizing key processes to aid in the selection of appropriate analytical strategies.
Quantitative Analysis of this compound in Biological Matrices
The concentration of this compound and its metabolites varies significantly across different biological specimens. The choice of matrix for detection is often guided by the desired window of detection and the specific context of the analysis (e.g., clinical intoxication, forensic investigation, or workplace drug testing).
| Biological Matrix | Analyte | Concentration Range | Notes |
| Blood/Serum | This compound (Parent) | < LLOQ - 8.7 ng/mL (antemortem)[1][2] | Concentrations are generally low due to rapid metabolism. A fatal case reported an antemortem blood concentration of 5.6 ng/mL.[1] Post-mortem concentrations have been reported at 1.7 ng/mL (femoral) and 2.1 ng/mL (cardiac). |
| Urine | This compound (Parent) | Very low (e.g., 0.01 ng/mL post-mortem) | The parent drug is typically found at very low concentrations, making its metabolites the primary targets for detection. |
| This compound Metabolites | Qualitative detection is common | The main metabolites are the ester hydrolysis product and various hydroxylated forms.[3][4] | |
| Oral Fluid | This compound (Parent) | Generally low concentrations[1] | While specific concentration ranges in authentic samples are not widely reported, methods have been developed with limits of detection (LOD) in the range of 10-20 µg/L.[5] |
| Hair | This compound (Parent) | 1.5 - 1300 pg/mg[6] | Hair provides a long detection window, reflecting chronic exposure. |
Metabolic Pathway of this compound
This compound undergoes extensive phase I metabolism, primarily through two main pathways: hydrolysis of the methyl ester group and oxidation of the cyclohexyl methyl side chain. The resulting metabolites are often more polar and are the primary targets for detection in urine.
Caption: Phase I metabolic pathways of this compound.
Experimental Protocols
Accurate detection of this compound requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for urine and oral fluid analysis.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.
-
Blood/Serum: Protein precipitation is a common and straightforward method.[7] A typical procedure involves the addition of a cold organic solvent like acetonitrile (B52724) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also used for cleaner extracts.[2][8]
-
Urine: Due to the presence of conjugated metabolites, an initial enzymatic hydrolysis step using β-glucuronidase is often necessary.[9][10] Following hydrolysis, liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) can be used to isolate the metabolites.[9][10]
-
Oral Fluid: Microextraction by packed sorbent (MEPS) is a semi-automated technique that has been successfully applied for the extraction of synthetic cannabinoids from oral fluid prior to GC-MS analysis.[5] Solid-phase extraction (SPE) is also a widely used method.[3]
-
Hair: Hair samples require a decontamination step to remove external pollutants, which typically involves washing with an organic solvent like methanol (B129727) or dichloromethane.[11] The washed hair is then pulverized, followed by extraction of the analytes using an organic solvent, often with sonication to improve efficiency.[12]
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of this compound and its metabolites in all biological matrices.
-
Chromatography: Reversed-phase columns (e.g., C18) are typically used with a gradient elution of a mobile phase consisting of an aqueous component (often with formic acid and/or ammonium (B1175870) formate) and an organic component (usually acetonitrile or methanol).[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity.[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed, particularly for less complex matrices or after derivatization of the analytes to increase their volatility.[5]
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to data analysis.
Caption: A generalized workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Determination of Third-Generation Synthetic Cannabinoids in Oral Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases [frontiersin.org]
A Comparative Guide to MDMB-CHMICA Analytical Reference Material Certification
For researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for MDMB-CHMICA, a potent synthetic cannabinoid. It includes a detailed examination of products from leading suppliers, a summary of key analytical methodologies with experimental protocols, and a visualization of the compound's primary signaling pathway.
Comparison of this compound Certified Reference Materials
The selection of a suitable analytical reference material is a critical first step in any quantitative or qualitative analysis. The following table summarizes the offerings for this compound from prominent suppliers who provide materials certified under ISO 17034, ensuring the highest level of quality and traceability.
| Supplier | Product Name | Format | Concentration | Purity | Certification |
| LGC Standards (Lipomed) | This compound, 1mg/ml in Acetonitrile (B52724) | Single Solution | 1 mg/mL | Not specified | ISO 17034[1] |
| Cayman Chemical | This compound | Neat Solid | Not Applicable | ≥98%[2] | ISO/IEC 17025, ISO 17034[3][4][5][6] |
| Sigma-Aldrich (Cerilliant) | MMB-CHMICA solution | Single Solution | 100 µg/mL in methanol (B129727) | Not specified | Certified Reference Material |
Experimental Protocols for Analytical Methods
Accurate detection and quantification of this compound in various matrices are crucial for both forensic and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in biological samples such as blood and serum.[8][9]
Sample Preparation (Protein Precipitation): [10]
-
To 200 µL of whole blood, add a suitable internal standard.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Parameters: [11]
-
LC Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of 5 mM aqueous formic acid and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of this compound, particularly in seized materials.[12] It's important to note that co-elution with similar compounds like MMB-CHMICA can occur, which may be resolved by using a more polar GC column.[13]
Sample Preparation (for herbal material):
-
Extract a known amount of the homogenized herbal material with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Filter the extract.
-
Dilute an aliquot of the filtrate to an appropriate concentration for GC-MS analysis.
GC-MS Parameters: [14]
-
GC Column: HP-5MS (15 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of analytes.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Visualizing the this compound Signaling Pathway
This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[15] Its activation initiates a cascade of intracellular signaling events.
The diagram above illustrates the primary signaling cascade initiated by the binding of this compound to the CB1 receptor. This interaction leads to the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] The activated G-protein also modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[17] Furthermore, CB1 receptor activation can lead to the recruitment of β-arrestin, which promotes receptor internalization and desensitization.[17]
Experimental Workflow for CRM-Based Analysis
The following diagram outlines a typical workflow for the analysis of this compound in a research or forensic laboratory, starting from the certified reference material.
This workflow highlights the critical role of the certified reference material as the starting point for generating accurate and traceable analytical results. Proper preparation of stock solutions and working standards is essential for the calibration of analytical instruments and the subsequent quantification of this compound in unknown samples.
References
- 1. Buy Online CAS Number 1971007-95-0 - Lipomed - this compound, 1mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytically Confirmed Intoxications Involving this compound from the STRIDA Project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Double-Edged Sword: Comparing In Silico Predictions and Experimental Realities of MDMB-CHMICA Toxicity
A deep dive into the toxicological profile of the potent synthetic cannabinoid MDMB-CHMICA reveals a landscape of severe adverse effects, corroborated by a growing body of experimental data. However, the realm of computational toxicology has been slower to characterize this specific compound, necessitating a comparative approach with structurally similar analogs to predict its potential for harm. This guide provides a comprehensive comparison of the available experimental toxicity data for this compound with in silico predictions for closely related synthetic cannabinoids, offering researchers and drug development professionals a clearer understanding of its toxic potential.
The synthetic cannabinoid this compound (methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) has been linked to numerous cases of acute intoxication and fatalities worldwide.[1][2][3][4][5][6] Its high potency as a CB1 receptor agonist is believed to be a primary driver of its severe toxic effects, which include neurotoxicity, cardiotoxicity, and cytotoxicity.[7] While clinical case reports and post-mortem analyses provide a stark picture of its real-world toxicity, in silico predictive models offer a valuable, albeit less specific, lens through which to anticipate the adverse effects of this and other novel psychoactive substances.
Quantitative Toxicity Data: A Tale of Two Methodologies
To facilitate a clear comparison, the following tables summarize the available quantitative data from both experimental studies on this compound and in silico predictions for related synthetic cannabinoids.
Table 1: Experimental Toxicity Data for this compound
| Toxicity Endpoint | Experimental Method | Cell Line/Organism | Observed Effect/Concentration | Reference |
| Neurotoxicity | Case Reports/Observational Studies | Human | Seizures, deep unconsciousness, agitation, disorientation. | [2][3][6][8] |
| In vitro CB1 Receptor Binding Assay | - | EC50 of 0.14 nM (highly potent agonist). | [7] | |
| Cardiotoxicity | Case Reports | Human | Tachycardia, bradycardia, cardiac arrest, asystole. | [1][2][4] |
| Post-mortem Analysis | Human | Antemortem blood concentration of 5.6 ng/mL in a fatal case. | [1] | |
| Post-mortem Analysis | Human | Serum concentrations ranging from 0.10 to 91 ng/mL in forensic cases. | [9] | |
| Cytotoxicity | In vitro study (unspecified assay) | Not specified | High potency, 10 times higher than JWH-018 in similar assays. | [10] |
Table 2: In Silico Toxicity Predictions for Synthetic Cannabinoids (as analogs for this compound)
| Toxicity Endpoint | In Silico Method | Compound(s) | Predicted Effect/Value | Reference |
| Cardiotoxicity (hERG inhibition) | Machine Learning-based prediction tools | 5F-BZO-POXIZID | Prominent inhibitory effects predicted. | [11] |
| Machine Learning-based prediction tools | ADB-4en-PINACA, ADB-5'Br-INACA | No or limited effects predicted. | [11] | |
| Genotoxicity | MultiCASE Ultra in silico platform | 18 synthetic cannabinoids (not including this compound) | Some compounds showed positive predictions for mutagenicity. | [12] |
Delving into the "How": Experimental Protocols
Understanding the methodologies behind the experimental data is crucial for its interpretation and for designing future studies. Below are detailed protocols for key experiments relevant to assessing the toxicity of synthetic cannabinoids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human lung adenocarcinoma (A549) cells or human neuroblastoma (SH-SY5Y) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other synthetic cannabinoids). Control wells contain medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.
Neurotoxicity Assessment in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for in vitro neurotoxicity studies.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured as described above. For some studies, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Exposure: Differentiated or undifferentiated SH-SY5Y cells are exposed to a range of concentrations of the test compound (e.g., this compound) for a defined period.
-
Assessment of Neuronal Viability: Cell viability can be assessed using methods like the MTT assay (as described above) or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Oxidative Stress Measurement: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis and Necrosis Analysis: Cell death pathways can be investigated using techniques like Annexin V/propidium iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cells.
-
Mitochondrial Function Assessment: Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 to determine if the compound disrupts mitochondrial function.
Cardiotoxicity Assessment: In Vitro hERG Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Electrophysiology (Patch-Clamp): The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage protocols are applied to the cell to elicit hERG channel currents, which are recorded before and after the application of the test compound.
-
The degree of channel inhibition at various concentrations is used to determine the IC50 value.
-
-
High-Throughput Screening (HTS) Assays: Fluorescent-based assays that measure changes in membrane potential or ion flux (e.g., thallium flux assays) can be used for screening a large number of compounds for hERG inhibition.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow comparing in silico toxicity predictions with experimental data.
References
- 1. Fatal intoxication with synthetic cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical toxicity following analytically confirmed use of the synthetic cannabinoid receptor agonist this compound. A report from the Identification Of Novel psychoActive substances (IONA) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytically Confirmed Intoxications Involving this compound from the STRIDA Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sudden Cardiac Death Following Use of the Synthetic Cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Availability, Patterns of Use, and Toxicity Associated With This Novel Psychoactive Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and this compound | Semantic Scholar [semanticscholar.org]
- 9. Reply to ‘Sudden Cardiac Death Following Use of the Synthetic Cannabinoid this compound’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MDMB-CHMICA: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent synthetic cannabinoids like MDMB-CHMICA is a critical aspect of laboratory safety and regulatory compliance. Due to its classification as a Schedule I controlled substance in the United States and similar controls in other countries, stringent procedures must be followed.[1][2][3] This guide provides essential safety information and a logical framework for the disposal of this compound, emphasizing safe handling practices and adherence to regulations in the absence of specific, publicly available disposal protocols.
Key Safety and Hazard Information
Understanding the inherent risks associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes crucial data, primarily derived from safety data sheets (SDS) for this compound and related synthetic cannabinoids.
| Parameter | Data | Source |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. | [4] |
| Signal Word | Danger | [4] |
| Personal Protective Equipment (PPE) | Eye protection (safety glasses/goggles), hand protection (gloves), and respiratory protection (use in a well-ventilated area or with a fume hood). | [5] |
| First Aid Measures | In case of contact, immediately flush skin or eyes with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. | [4] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), Ethanol (B145695) (20 mg/ml), and Methanol (1 mg/ml). Low water solubility. | [2][6] |
General Disposal Principles for Synthetic Cannabinoids
Given the lack of specific, validated chemical degradation protocols for this compound in the public domain, the primary approach to its disposal should be based on established principles for hazardous and controlled substance waste management. The overarching goal is to render the substance "unusable and unrecognizable" before final disposal, in compliance with federal and local regulations.[7]
Recommended Disposal Workflow:
The following logical workflow outlines the critical steps and decision points for the proper disposal of this compound.
Experimental Protocol: A Framework for Consideration
A hypothetical, conceptual protocol for chemical degradation might involve:
-
Solubilization : Dissolving the this compound waste in a suitable organic solvent, such as ethanol or methanol, in a fume hood.
-
Degradation : Slowly adding a strong oxidizing agent (e.g., potassium permanganate (B83412) solution) or a strong acid/base to hydrolyze the ester and amide linkages. This step should be performed with extreme caution, considering potential exothermic reactions and the production of hazardous byproducts.[8][9]
-
Neutralization : After a sufficient reaction time to ensure complete degradation (which must be confirmed by analytical methods like GC-MS or LC-MS), the resulting solution would be neutralized.
-
Disposal : The final, neutralized solution would then be disposed of as hazardous waste according to institutional and local regulations.
It is crucial to reiterate that this is a conceptual framework and not a validated protocol. Attempting such a procedure without proper expertise and safety oversight can be dangerous.
Mandatory Visualizations
The signaling pathways of synthetic cannabinoids like this compound primarily involve the cannabinoid receptors CB1 and CB2. This compound acts as a potent full agonist at the CB1 receptor.[1][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthetic Cannabinoids | Office of Addiction Services and Supports [oasas.ny.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Phase I metabolism of the highly potent synthetic cannabinoid this compound and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 10. euda.europa.eu [euda.europa.eu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MDMB-CHMICA
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent synthetic cannabinoid, MDMB-CHMICA. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions to address operational and disposal requirements, reinforcing our commitment to providing value beyond the product itself and building unwavering trust in laboratory safety.
This compound is a highly potent synthetic cannabinoid, regulated as a Schedule I compound in the United States, necessitating stringent handling protocols.[1] Due to its potential for significant biological activity, a comprehensive personal protective equipment (PPE) strategy is paramount.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and liquid (solution) forms.
| PPE Component | Solid Form (Powder) | Liquid Form (Solution) | Key Specifications & Considerations |
| Gloves | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves | While specific breakthrough time data for this compound is not readily available, nitrile gloves are recommended for handling solvents like ethanol (B145695) and DMSO in which it is often dissolved.[2] Change gloves every 30-60 minutes or immediately upon contamination. Inspect gloves for any signs of degradation, such as stickiness or brittleness.[3] |
| Eye Protection | Chemical splash goggles and a full-face shield | Chemical splash goggles and a full-face shield | A full-face shield provides an additional layer of protection against splashes and airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing lab coat | Disposable, solid-front, back-closing lab coat | A back-closing gown provides superior protection compared to front-buttoning lab coats. Ensure cuffs are tucked into the inner glove. |
| Respiratory Protection | NIOSH-approved respirator with a P100 (HEPA) filter | NIOSH-approved respirator with an organic vapor cartridge and a P100 (HEPA) filter | For handling powders, a P100 filter is essential to protect against airborne particulates.[4][5] When working with solutions, an organic vapor cartridge should be added to protect against solvent fumes.[4] A proper fit test is mandatory for all respirator users. |
| Footwear | Closed-toe shoes with disposable shoe covers | Closed-toe shoes with disposable shoe covers | Shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is mandatory to minimize the risk of exposure and contamination.
Caption: Procedural workflow for the safe handling of this compound.
Operational and Disposal Plans
Decontamination Protocol
A thorough decontamination process is critical to prevent cross-contamination and accidental exposure.
Surface Decontamination:
-
Initial Wipe-Down: At the end of each work session, thoroughly wipe down all surfaces and equipment that may have come into contact with this compound.
-
Decontamination Solution: Use a solution known to solubilize the compound. Given that this compound is soluble in solvents like ethanol, methanol, and DMSO, a solution of 70% ethanol or isopropyl alcohol can be effective for initial decontamination of non-porous surfaces.[6] For more thorough cleaning, especially after handling powders, a detergent solution followed by a solvent rinse is recommended.
-
Contact Time: Ensure a sufficient contact time for the decontamination solution to be effective.
-
Final Rinse: For certain surfaces and equipment, a final rinse with sterile water may be necessary to remove any residual cleaning agents.
Equipment Decontamination:
-
Glassware and Non-porous Tools: Immerse in a suitable solvent or a high-pH cleaning solution. Sonication can aid in the removal of residues.
-
Sensitive Equipment: For equipment that cannot be immersed, meticulously wipe down all surfaces with a compatible solvent.
-
Verification: In a GMP environment, cleaning validation should be performed to ensure that the decontamination procedure consistently removes residues to an acceptable level.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all solid and liquid hazardous waste.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" with the full chemical name, "this compound".
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container.
Disposal Procedure:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of all hazardous waste through a licensed and certified hazardous waste management company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous and controlled substance waste. You may not dispose of controlled substances by disintegration, or by crushing into powder and dissolving in water.[1]
-
Documentation: Maintain meticulous records of all waste disposal activities, including manifests and certificates of destruction.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent synthetic cannabinoid this compound and maintain a safe and compliant laboratory environment.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ACPA (Arachidonylcyclopropylamide) Cannabinoid Agonist [benchchem.com]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 6. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
